molecular formula C6H4BrI B2904330 4-Bromoiodobenzene-d4 CAS No. 1147565-46-5

4-Bromoiodobenzene-d4

Cat. No.: B2904330
CAS No.: 1147565-46-5
M. Wt: 286.931
InChI Key: UCCUXODGPMAHRL-RHQRLBAQSA-N
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Description

1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene is a deuterated analog of 1-bromo-4-iodobenzene, a valuable mixed aryl halide in synthetic and analytical chemistry . This compound features four deuterium atoms on the aromatic ring, making it an essential building block for creating deuterium-labeled complex molecules. Its structure offers two distinct halogen sites (bromine and iodine) with differing reactivity, allowing for selective, sequential cross-coupling reactions such as the Sonogashira coupling, where the iodide can be selectively functionalized at room temperature while preserving the bromide for subsequent transformations . The primary research value of this deuterated compound lies in its application as a stable isotopologue in mechanistic studies, reaction kinetics analysis, and as an internal standard in mass spectrometry and NMR spectroscopy . The incorporation of deuterium (²H) does not significantly alter the compound's chemical behavior compared to its protiated form but provides a distinct spectroscopic signature. This makes 1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene a crucial reagent in pharmaceutical research for tracing metabolic pathways and in materials science for the synthesis of deuterated polymers and organic electronic materials with potentially modified properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-2,3,5,6-tetradeuterio-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCUXODGPMAHRL-RHQRLBAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])I)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoiodobenzene-d4: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of 4-Bromoiodobenzene-d4. This deuterated aromatic halide is a valuable tool in modern chemical research and drug development, primarily utilized as an internal standard for quantitative analysis and as a building block in complex organic synthesis.

Core Chemical Properties and Specifications

This compound is the deuterated analogue of 4-bromoiodobenzene, where the four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical techniques.

PropertySpecification
Chemical Name This compound
Synonym(s) 4-Iodobromobenzene-d4
CAS Number 1147565-46-5
Molecular Formula C₆D₄BrI
Molecular Weight 286.93 g/mol
Isotopic Enrichment ≥ 97 atom % D[1]
Chemical Purity ≥ 98%[1]
Appearance Solid
Storage Store at 4°C, protect from light.
Stability Stable under recommended storage conditions.[1]

Note: Some physical properties, such as melting and boiling points, are often reported for the non-deuterated analogue (CAS 589-87-7) and are expected to be very similar for the deuterated version.

Physical Property (of non-deuterated 4-Bromoiodobenzene)Value
Melting Point 89-91 °C[2]
Boiling Point 120-122 °C at 14 mmHg[2]
Solubility Insoluble in water.[2]

Safety and Handling

Hazard ClassStatement
Acute Toxicity Harmful if swallowed.[3]
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[3]
Respiratory May cause respiratory irritation.[3]

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.[4]

  • Use only in a well-ventilated area.[4]

  • Avoid breathing dust.[4]

  • Wash hands thoroughly after handling.[4]

  • Store in a cool, dry, and well-ventilated place, away from light.[4]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several scientific domains:

  • Internal Standard for Quantitative Analysis: Due to its distinct mass and similar chemical behavior to non-deuterated analogues, it is an excellent internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of target analytes.

  • Organic Synthesis: this compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The iodine is more reactive in palladium-catalyzed reactions like the Sonogashira and Suzuki couplings, enabling sequential reactions at the two different halogenated positions. This is particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Experimental Protocols

While specific experimental protocols should be optimized for individual applications, the following provides a general framework for the use of this compound in common procedures.

Use as an Internal Standard in GC-MS Analysis

Objective: To quantify an analyte of interest in a sample matrix using this compound as an internal standard.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, dichloromethane).

    • Prepare a series of calibration standards containing known concentrations of the analyte of interest.

    • Spike each calibration standard and the unknown samples with a fixed amount of the this compound stock solution.

  • Sample Preparation:

    • Perform necessary extraction and cleanup steps for the sample matrix to isolate the analyte of interest.

    • Add the internal standard solution to the final extract before analysis.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • Develop a suitable GC method to achieve good chromatographic separation of the analyte and the internal standard.

    • Operate the mass spectrometer in a mode that allows for the detection and quantification of characteristic ions for both the analyte and this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by using the measured peak area ratio and the calibration curve.

Sonogashira Coupling Reaction

Objective: To perform a selective cross-coupling reaction at the iodo-position of this compound with a terminal alkyne.

Methodology:

  • Reaction Setup:

    • In a reaction vessel, combine this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

    • Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and a base (e.g., triethylamine or diisopropylamine).

    • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • The reaction can often proceed at room temperature due to the high reactivity of the aryl iodide.[4]

    • Stir the reaction mixture until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., with aqueous ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography to obtain the desired deuterated coupled product.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles of the Sonogashira and Suzuki coupling reactions, key applications of this compound in organic synthesis.

Sonogashira_Coupling cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L2 Pd_complex Ar(d4)-Pd(II)(I)L2 Pd0->Pd_complex Oxidative Addition (Ar(d4)-I) Pd_alkynyl Ar(d4)-Pd(II)(C≡CR)L2 Pd_complex->Pd_alkynyl Transmetalation (from Copper Cycle) Pd_alkynyl->Pd0 Reductive Elimination Product Ar(d4)-C≡CR Pd_alkynyl->Product Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->Pd_complex Transfers Alkynyl Group Base Base ArI This compound (Ar(d4)-I) ArI->Pd_complex

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Suzuki_Coupling cluster_pd Palladium Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L2 Pd_complex Ar(d4)-Pd(II)(X)L2 (X = Br or I) Pd0->Pd_complex Oxidative Addition (Ar(d4)-X) Pd_trans Ar(d4)-Pd(II)(R)L2 Pd_complex->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar(d4)-R Pd_trans->Product Boronic_acid R-B(OH)2 Boronate_complex [R-B(OH)3]⁻ Boronic_acid->Boronate_complex Base Boronate_complex->Pd_complex Transfers R Group Base Base (e.g., OH⁻) ArX This compound (Ar(d4)-X) ArX->Pd_complex

Caption: Catalytic cycles of the Suzuki coupling reaction.

Conclusion

This compound is a highly valuable, specialized chemical for advanced research and development. Its primary utility lies in its application as an internal standard for precise quantitative analysis and as a versatile building block in the synthesis of complex deuterated molecules. The differential reactivity of its carbon-halogen bonds provides a strategic advantage in multi-step synthetic pathways. Proper understanding of its chemical properties, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-Bromoiodobenzene-d4, a deuterated analog of 4-bromoiodobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of the preparation of this isotopically labeled compound. The guide outlines a plausible synthetic route, detailed experimental protocols, purification techniques, and relevant quantitative data.

Introduction

This compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based bioanalysis, a tracer in metabolic studies, and a building block in the synthesis of complex deuterated molecules for pharmaceutical and materials science research. The presence of deuterium atoms (d4) on the aromatic ring provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it ideal for isotope dilution methods and for probing reaction mechanisms.

This guide details a robust synthetic strategy for this compound, commencing with the deuteration of 4-bromoaniline, followed by a Sandmeyer reaction to introduce the iodine atom.

Synthesis of this compound

The most viable synthetic pathway to this compound involves a two-step process:

  • Deuteration of 4-Bromoaniline: The commercially available 4-bromoaniline is first subjected to a hydrogen-deuterium (H/D) exchange reaction to produce 4-bromoaniline-d4.

  • Sandmeyer Reaction: The resulting 4-bromoaniline-d4 is then converted to this compound via a Sandmeyer reaction.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 4-Bromoaniline B 4-Bromoaniline-d4 A->B H/D Exchange (D2SO4, D2O) C This compound (Crude) B->C Sandmeyer Reaction (1. NaNO2, D2SO4 2. KI) D This compound (Purified) C->D Purification (Chromatography, Crystallization)

Caption: Overall synthesis workflow for this compound.

Step 1: Deuteration of 4-Bromoaniline

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1.0 eq).

  • To the flask, add a solution of deuterated sulfuric acid (D₂SO₄, 98% in D₂O, 0.2 eq) in deuterium oxide (D₂O, 10 vol).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the H/D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

  • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the product with an anhydrous solvent such as diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-bromoaniline-d4. This product is often used in the next step without further purification.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide.[1][2] In this case, the deuterated amino group of 4-bromoaniline-d4 is transformed into a diazonium salt, which is subsequently displaced by iodide.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Iodide Displacement A 4-Bromoaniline-d4 B Arenediazonium-d4 salt A->B NaNO2, D2SO4 C Arenediazonium-d4 salt D This compound C->D KI

Caption: Key stages of the Sandmeyer reaction for this compound synthesis.

Experimental Protocol:

  • In a three-necked round-bottom flask cooled to 0-5 °C in an ice bath, dissolve 4-bromoaniline-d4 (1.0 eq) in a mixture of deuterated sulfuric acid (D₂SO₄, 2.5 eq) and D₂O.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide (KI, 1.2 eq) in a minimal amount of water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate (to remove any excess iodine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, by-products, and residual reagents. It is critical to use anhydrous solvents during purification to prevent any back-exchange of deuterium atoms.

Purification Protocol:

  • Column Chromatography:

    • Prepare a silica gel column using a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Crystallization:

    • Dissolve the product obtained from column chromatography in a minimal amount of a hot, anhydrous solvent (e.g., ethanol or heptane).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold, anhydrous solvent, and dry under vacuum.

Quantitative Data

Table 1: Reported Data for the Synthesis of 1-Bromo-4-iodobenzene

ParameterValueReference
Starting Material4-Bromoaniline[3]
ReactionSandmeyer Reaction[3]
Yield (after purification)~80%[3]
Purity (HPLC)>98%[3]

The specifications for commercially available this compound provide an indication of the achievable isotopic and chemical purity.

Table 2: Typical Specifications of Commercial this compound

ParameterSpecificationReference
Isotopic Enrichment≥97 atom % D[4]
Chemical Purity≥98%[4]

Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis and purification of this compound. The described two-step synthesis, involving the deuteration of 4-bromoaniline followed by a Sandmeyer reaction, is a robust method for obtaining this valuable isotopically labeled compound. The detailed experimental protocols and purification strategies provided herein should enable researchers to successfully prepare high-purity this compound for their specific applications. Careful adherence to anhydrous conditions during purification is paramount to preserving the isotopic integrity of the final product. The provided quantitative data for the non-deuterated analog and commercial deuterated product offer valuable benchmarks for the successful execution of this synthesis.

References

Technical Guide: Isotopic Purity and Enrichment of 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of 4-Bromoiodobenzene-d4. It includes a summary of commercially available specifications, detailed experimental protocols for determining isotopic purity, and visualizations to illustrate key workflows. This document is intended to assist researchers in understanding and verifying the isotopic composition of this important deuterated compound.

Quantitative Data on this compound

This compound is a deuterated analog of 4-bromoiodobenzene, where four hydrogen atoms on the benzene ring have been replaced with deuterium. The isotopic purity and enrichment are critical parameters that define the quality and suitability of the compound for various applications, including as an internal standard in mass spectrometry-based quantitative analysis or as a tracer in metabolic studies.[1]

The following tables summarize the key specifications for this compound based on data from various commercial suppliers.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Formula C₆D₄BrI[1]
Molecular Weight 286.93 g/mol [2][3]
CAS Number 1147565-46-5[2][3]
Unlabeled CAS Number 589-87-7[2][3]

Table 2: Isotopic Purity and Chemical Purity Data

ParameterSpecificationSupplier/Source
Isotopic Enrichment 97 atom % DCDN Isotopes[2][3]
Chemical Purity 98%CDN Isotopes[2][3]

Note: Isotopic enrichment refers to the percentage of molecules that contain the desired isotope (deuterium), while chemical purity refers to the percentage of the compound that is in the specified chemical form, irrespective of its isotopic composition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment of deuterated compounds like this compound is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative information about the distribution of isotopes within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic composition of a sample by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the analysis would involve identifying and quantifying the relative intensities of the molecular ion peaks corresponding to different isotopic compositions (isotopologues).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for volatile compounds and provides a clear molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak for the fully deuterated species (d4).

    • Identify and quantify the peaks for the partially deuterated (d1, d2, d3) and non-deuterated (d0) species.

    • The relative intensity of these peaks is used to calculate the isotopic distribution and the overall isotopic enrichment.

The isotopic enrichment (atom % D) can be calculated using the following formula:

Where:

  • n is the number of deuterium atoms in an isotopologue (0, 1, 2, 3, or 4).

  • I_n is the intensity of the molecular ion peak for the corresponding isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for assessing isotopic purity. While ¹H NMR can be used to detect and quantify residual protons, ²H (Deuterium) NMR directly observes the deuterium nuclei.

¹H NMR Methodology:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) that does not contain residual signals in the aromatic region. An internal standard with a known concentration may be added for quantification.

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Data Analysis:

    • The integral of the residual proton signals on the aromatic ring is compared to the integral of the internal standard.

    • This comparison allows for the calculation of the amount of non-deuterated and partially deuterated species, and thus the isotopic purity.

²H NMR Methodology:

  • Sample Preparation: The sample is dissolved in a protonated solvent.

  • Data Acquisition: A ²H NMR spectrum is acquired.

  • Data Analysis: The presence of a signal corresponding to the deuterium on the aromatic ring confirms the deuteration. The position of the signal can also provide information about the location of the deuterium atoms.

Visualizations

The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and the logical relationship of the analytical techniques.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Results Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR MS_Data Mass Spectrum (Isotopologue Distribution) MS->MS_Data NMR_Data NMR Spectrum (Residual Protons) NMR->NMR_Data Calculation Calculation of Isotopic Purity & Enrichment MS_Data->Calculation NMR_Data->Calculation Result Final Report Calculation->Result

Caption: General workflow for determining the isotopic purity of this compound.

Analytical_Techniques cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Compound This compound MS_Principle Measures Mass-to-Charge Ratio Compound->MS_Principle NMR_Principle Detects Nuclear Magnetic Resonance Compound->NMR_Principle MS_Output Provides Isotopic Distribution MS_Principle->MS_Output Isotopic_Purity Isotopic Purity & Enrichment Level MS_Output->Isotopic_Purity NMR_Output Quantifies Residual Protons NMR_Principle->NMR_Output NMR_Output->Isotopic_Purity

Caption: Relationship between analytical techniques and the determination of isotopic purity.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromoiodobenzene-d4. This deuterated aromatic compound is a valuable tool in synthetic chemistry and drug development, often used as an intermediate or a tracer in mechanistic studies. Understanding its NMR spectral characteristics is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide presents a combination of experimental data for the non-deuterated analogue, 4-bromoiodobenzene, and predicted data for the deuterated species, based on established principles of deuterium isotope effects on NMR chemical shifts.

Data Presentation

The following tables summarize the experimental 1H and 13C NMR data for 4-bromoiodobenzene and the predicted data for this compound. The predictions are based on the expected upfield shifts caused by the substitution of protons with deuterium.

Table 1: 1H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4-BromoiodobenzeneCDCl37.46Doublet8.4H-2, H-6
7.15Doublet8.4H-3, H-5
This compound (Predicted)CDCl3No signal--D-2, D-3, D-5, D-6

Table 2: 13C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
4-BromoiodobenzeneCDCl3138.4C-3, C-5
133.5C-2, C-6
123.0C-1
93.5C-4
This compound (Predicted)CDCl3~138.1C-3, C-5
~133.2C-2, C-6
123.0C-1
93.5C-4

Note: The predicted 13C chemical shifts for the deuterated carbons (C-2, C-3, C-5, C-6) are expected to be shifted upfield by approximately 0.2-0.3 ppm per deuterium atom due to the deuterium isotope effect. The signals for these carbons will also exhibit splitting due to C-D coupling.

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality 1H and 13C NMR spectra of deuterated aromatic compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a high-purity deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) is a common choice for non-polar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, modern NMR spectrometers can also be calibrated to the residual solvent peak.

1H NMR Spectroscopy
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. A shimming procedure is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the nuclei.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

    • Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, is suitable for aromatic compounds.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

    • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

13C NMR Spectroscopy
  • Instrument Setup: The same sample and initial setup as for 1H NMR are used.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE).

    • Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of 13C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically used.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is common.

    • Spectral Width (sw): A spectral width of around 200-250 ppm is used to cover the entire range of 13C chemical shifts.

  • Data Processing: The data processing steps are similar to those for 1H NMR, with referencing typically done using the solvent peak (e.g., CDCl3 at 77.16 ppm).

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy This compound This compound C1-Br C1-Br This compound->C1-Br C4-I C4-I This compound->C4-I C2-D C2-D This compound->C2-D C3-D C3-D This compound->C3-D C5-D C5-D This compound->C5-D C6-D C6-D This compound->C6-D 1H_NMR 1H NMR This compound->1H_NMR causes 13C_NMR 13C NMR This compound->13C_NMR causes No_Signal No Proton Signals 1H_NMR->No_Signal Quaternary_Signals C1 & C4 Signals 13C_NMR->Quaternary_Signals Deuterated_C_Signals C2, C3, C5, C6 Signals (Upfield Shift & Splitting) 13C_NMR->Deuterated_C_Signals

Caption: Relationship between the structure of this compound and its expected NMR signals.

G Start Start Sample_Prep Sample Preparation (Dissolution in CDCl3) Start->Sample_Prep NMR_Acquisition NMR Data Acquisition (1H and 13C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis End End Spectral_Analysis->End

Caption: General experimental workflow for NMR analysis.

G Protonated 4-Bromoiodobenzene (C6H4BrI) H_NMR_Comparison 1H NMR Comparison Protonated->H_NMR_Comparison C_NMR_Comparison 13C NMR Comparison Protonated->C_NMR_Comparison Deuterated This compound (C6D4BrI) Deuterated->H_NMR_Comparison Deuterated->C_NMR_Comparison H_Signal_Loss Proton signals disappear H_NMR_Comparison->H_Signal_Loss C_Shifts Deuterated carbons shift upfield C_NMR_Comparison->C_Shifts C_Splitting Deuterated carbons show C-D splitting C_NMR_Comparison->C_Splitting

Caption: Logical comparison of NMR spectra between protonated and deuterated 4-Bromoiodobenzene.

Mass spectrometry analysis of 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromoiodobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a detailed experimental protocol, predicted mass spectral data, and a discussion of the fragmentation pathways. This document is intended to serve as a technical resource for professionals requiring a robust analytical framework for deuterated halogenated aromatic compounds.

Introduction

This compound is the deuterated analog of 4-bromoiodobenzene, a halogenated aromatic compound used in organic synthesis, materials science, and as a research chemical. The incorporation of four deuterium atoms onto the phenyl ring introduces a significant mass shift, making it a valuable internal standard for quantitative mass spectrometry assays of the non-deuterated parent compound. Accurate characterization is crucial to confirm isotopic enrichment and chemical purity. Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the preferred method for this analysis due to the compound's volatility and thermal stability.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted based on the known spectrum of its non-deuterated analog, 4-Bromoiodobenzene. The key difference is a +4 Da shift for the molecular ion and any fragments retaining the deuterated phenyl ring. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 isotopic pattern for bromine-containing fragments.

The table below summarizes the predicted quantitative data for the major ions observed in the electron ionization mass spectrum of this compound compared to its non-deuterated form.

Ion Description4-Bromoiodobenzene (C₆H₄BrI) m/zThis compound (C₆D₄BrI) Predicted m/zPredicted Relative AbundanceNotes
Molecular Ion [M]⁺ 282/284286/288HighThe M/M+2 pattern is characteristic of one bromine atom.
Loss of Iodine [M-I]⁺ 155/157159/161HighRepresents the loss of the iodine radical (·I).
Loss of Bromine [M-Br]⁺ 203207ModerateRepresents the loss of the bromine radical (·Br).
Phenyl Cation [C₆D₄]⁺ 7680LowResulting from the loss of both halogens.

Experimental Protocols

This section details a standard operating procedure for the GC-MS analysis of this compound.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile organic solvent such as Dichloromethane, Hexane, or Ethyl Acetate.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.[1]

  • Vial Transfer: Transfer a minimum of 50 µL of the working solution into a 1.5 mL glass autosampler vial for analysis.[1] Ensure no particulate matter is present; centrifuge if necessary.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
  • Instrument: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (5% phenyl-polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for analyzing halogenated aromatic compounds.

  • Injection:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Mode: Splitless injection is preferred for trace analysis to maximize analyte transfer to the column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 50 - 350 m/z.

    • Solvent Delay: 3 minutes.

Expected Chromatographic Behavior

Due to the "inverse isotope effect" commonly observed in gas chromatography, the deuterated this compound is expected to elute slightly earlier than its non-deuterated counterpart.[2] This phenomenon is attributed to the slightly lower polarizability and weaker intermolecular interactions of C-D bonds compared to C-H bonds.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Receive Sample (this compound) B Prepare 1 mg/mL Stock Solution A->B C Dilute to 10 µg/mL Working Solution B->C D Transfer to GC-MS Vial C->D E Inject Sample into GC D->E Autosampler F Chromatographic Separation (DB-5ms column) E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Acquire Mass Spectrum H->I J Identify Molecular Ion and Fragments I->J K Generate Report J->K G M [C₆D₄⁷⁹Br¹²⁷I]⁺• m/z = 286 Frag1 [C₆D₄⁷⁹Br]⁺ m/z = 159 M->Frag1 - •I M2 [C₆D₄⁸¹Br¹²⁷I]⁺• m/z = 288 Frag1_2 [C₆D₄⁸¹Br]⁺ m/z = 161 M2->Frag1_2 - •I Frag3 [C₆D₄]⁺• m/z = 80 Frag1->Frag3 - •Br Frag1_2->Frag3 - •Br Frag2 [C₆D₄I]⁺ m/z = 207 Frag2->Frag3 - •I invis1->Frag2 - •Br

References

Solubility and stability of 4-Bromoiodobenzene-d4 in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-Bromoiodobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of 4-bromoiodobenzene, a halogenated aromatic compound. In this isotopically labeled version, the four hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution makes it a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (GC-MS or LC-MS), and as a tracer in metabolic studies. Understanding its solubility and stability in common laboratory solvents is critical for its effective use in experimental design, ensuring accurate concentration of stock solutions, and maintaining its integrity throughout analytical procedures.

This technical guide provides a comprehensive overview of the known stability and expected solubility of this compound. It also details standardized experimental protocols for researchers to determine these properties under their specific laboratory conditions.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated analog, 1-Bromo-4-iodobenzene.

PropertyValue (for non-deuterated analog)Reference
Molecular Formula C₆D₄BrIN/A
Molecular Weight 286.93 g/mol [1]
Appearance White to brown crystalline powder, crystals, or needles[2]
Melting Point 89-91 °C[2]
Boiling Point 120-122 °C at 14 mm Hg[2]
Water Solubility Insoluble (0.008 g/L reported for analog)[2]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its structure and the fundamental principle of "like dissolves like"[3]. As a nonpolar, aromatic compound, it is expected to be readily soluble in nonpolar organic solvents and polar aprotic solvents, while exhibiting low solubility in polar protic solvents, particularly water.

The following table summarizes the expected solubility in common laboratory solvents. Researchers should experimentally verify these qualitative predictions for their specific applications.

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble to Highly SolubleDMSO is a strong organic solvent capable of dissolving a wide array of both polar and nonpolar substances[4][5].
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is a versatile solvent for organic compounds.
Tetrahydrofuran (THF) Polar AproticSolubleThe ether linkage and cyclic structure allow for effective solvation of nonpolar compounds.
Dichloromethane (DCM) NonpolarSolubleAs a nonpolar solvent, DCM is effective at dissolving halogenated aromatic compounds.
Toluene NonpolarSolubleThe aromatic nature of toluene facilitates favorable interactions with the benzene ring of the solute.
Hexane NonpolarSparingly SolubleWhile nonpolar, the large halogen atoms on the solute may limit solubility in purely aliphatic solvents.
Acetonitrile (ACN) Polar AproticModerately SolubleAcetonitrile is polar and may show moderate solvating power for this compound.
Methanol (MeOH) Polar ProticSparingly SolubleThe hydrogen-bonding network of methanol is not ideal for solvating a large, nonpolar molecule.
Ethanol (EtOH) Polar ProticSparingly SolubleSimilar to methanol, the polarity and hydrogen bonding of ethanol limit its effectiveness.
Water Polar ProticInsolubleThe compound is nonpolar and cannot overcome the strong hydrogen-bonding network of water[2].

Stability

This compound is a stable compound under recommended storage conditions. However, like many halogenated aromatic compounds, it can be sensitive to certain environmental factors.

ConditionStability InformationSource
Storage (Long-term) Stable for 6 months at -80°C or 1 month at -20°C in solution. Should be protected from light. After three years, the compound should be re-analyzed for chemical purity before use.[1][6]
Light Sensitivity The non-deuterated analog is noted to be light-sensitive. It is crucial to store solutions in amber vials or otherwise protect them from light to prevent photolytic degradation.[2]
Thermal Stress Stable at its melting point. Forced degradation studies typically use elevated temperatures (e.g., 70-80°C) to induce thermolytic degradation.[7]
pH (Hydrolysis) Halogenated benzenes are generally resistant to hydrolysis under neutral conditions. Forced degradation under strong acidic or basic conditions (e.g., 0.1 M - 1 M HCl or NaOH) can induce hydrolysis.[8]
Oxidation Susceptible to oxidation. Standard protocols for assessing oxidative stability involve exposure to agents like hydrogen peroxide.[9]

The degradation of halogenated benzenes can proceed via dehalogenation, with the reactivity order being Br > Cl[10]. This suggests that the C-I and C-Br bonds are potential sites of degradation under stress conditions.

Experimental Protocols

For definitive quantitative data, the following standard experimental protocols are recommended.

Protocol for Determining Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility[11].

Methodology:

  • Preparation: Add an excess amount of this compound solid to a known volume of the desired solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation[11].

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Periodic sampling can be done to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind to the compound[3].

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification[3].

  • Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule, as recommended by ICH guidelines[8][9].

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Application of Stress Conditions: Expose aliquots of the stock solution to various stress conditions in parallel. A control sample protected from stress should be analyzed alongside.

    • Acid Hydrolysis: Add 1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 8 hours to 14 days)[8].

    • Base Hydrolysis: Add 1 M NaOH and incubate under similar temperature and time conditions[8].

    • Oxidation: Add 3-30% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C)[12].

    • Photolytic Degradation: Expose the solution to a controlled light source with a specific output (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV), as per ICH Q1B guidelines[7].

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately. Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from any degradation products.

  • Data Interpretation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[7][8]. Calculate the percentage of the remaining intact compound and identify and quantify any significant degradation products.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: A generalized workflow for determining equilibrium solubility.

G Workflow for Forced Degradation Study cluster_stress 2. Apply Stress Conditions (Parallel) start Start: Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light/UV) start->photo control Control (Protected) start->control analyze 3. Sample Analysis Use stability-indicating HPLC method at various time points acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze interpret 4. Data Interpretation Calculate % degradation and identify degradants analyze->interpret

Caption: A generalized workflow for conducting a forced degradation study.

G Key Factors Affecting Stability compound This compound Stability temp Temperature temp->compound Thermolysis light Light / UV light->compound Photolysis ph pH (Acid/Base) ph->compound Hydrolysis oxygen Oxidizing Agents oxygen->compound Oxidation time Storage Time time->compound Degradation

Caption: Logical diagram of factors influencing compound stability.

References

A Technical Guide to 4-Bromoiodobenzene-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromoiodobenzene-d4 is a deuterated analog of 4-bromoiodobenzene, a versatile synthetic intermediate. The incorporation of four deuterium atoms onto the phenyl ring provides a significant mass shift, making it an invaluable tool for researchers, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetic (DMPK) studies. This technical guide provides an in-depth overview of the commercial availability, key properties, and primary applications of this compound, with a focus on its use as an internal standard in mass spectrometry-based quantitative analysis.

Commercial Availability and Specifications

This compound is available from several commercial suppliers specializing in isotopically labeled compounds. The table below summarizes the key specifications from prominent vendors. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

SupplierCatalog NumberCAS NumberMolecular WeightIsotopic EnrichmentChemical PurityAvailable Quantities
C/D/N Isotopes D-83521147565-46-5286.93 g/mol ≥97 atom % D≥98%0.5 g, 1 g[1][2]
MedChemExpress HY-W086988-d41147565-46-5286.93 g/mol Not specifiedNot specifiedInquire
Sigma-Aldrich Not explicitly listed, but may be available through custom synthesis1147565-46-5286.93 g/mol Not applicableNot applicableNot applicable
Toronto Research Chemicals Not explicitly listed, but may be available through custom synthesis1147565-46-5286.93 g/mol Not applicableNot applicableNot applicable
Santa Cruz Biotechnology Not explicitly listed, but may be available through custom synthesis1147565-46-5286.93 g/mol Not applicableNot applicableNot applicable

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Handling

Molecular Formula: C₆D₄BrI

Appearance: White to off-white solid.[3]

Storage: Store at 4°C and protect from light.[3] For long-term storage of solutions, -80°C is recommended.[3]

Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3]

Stability: Stable under recommended storage conditions.

Core Application: Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in quantitative analysis using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3] The use of a stable isotope-labeled internal standard is considered the gold standard for accurate and precise quantification in complex matrices, such as those encountered in biological and environmental samples.

The Rationale for Using a Deuterated Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Deuterated standards fulfill this requirement exceptionally well:

  • Similar Chemical Behavior: The substitution of hydrogen with deuterium results in a molecule with nearly identical polarity, solubility, and chromatographic retention time to the unlabeled analyte. This ensures that the IS and the analyte behave similarly during sample preparation steps like extraction, derivatization, and chromatography, thus compensating for any analyte loss or variability.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference between the deuterated standard and the unlabeled analyte allows for their simultaneous detection and differentiation by the mass spectrometer.

The following diagram illustrates the logical workflow of using an internal standard for quantitative analysis.

internal_standard_logic cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-MS/LC-MS) cluster_data_analysis Data Analysis Analyte Analyte in Matrix IS_spike Spike with known amount of This compound (IS) Analyte->IS_spike Add IS Extraction Extraction / Cleanup IS_spike->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration using Calibration Curve Ratio_Calculation->Quantification Result Result Quantification->Result

Caption: Logic flow for quantitative analysis using an internal standard.

Experimental Protocol: General Workflow for Quantitative Analysis using this compound as an Internal Standard

1. Preparation of Standard Solutions:

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Analyte X stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a constant concentration of the IS working solution (e.g., 10 µg/mL).

2. Sample Preparation:

  • To a known volume or weight of the sample matrix (e.g., 1 mL of plasma or 1 g of soil), add a precise volume of the IS working solution to achieve the same final concentration as in the calibration standards.

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Analyte X: Select 2-3 characteristic ions.

      • This compound (IS): Select 2-3 characteristic ions (e.g., m/z corresponding to the molecular ion and major fragments, which will be shifted by +4 Da compared to the unlabeled compound).

4. Data Analysis:

  • Integrate the peak areas of the selected ions for both Analyte X and the IS.

  • Calculate the peak area ratio of Analyte X to the IS for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X for the calibration standards.

  • Determine the concentration of Analyte X in the samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Analyte and IS) Calibration_Standards Prepare Calibration Standards (Spiked with IS) Stock_Solutions->Calibration_Standards GCMS_Analysis GC-MS Analysis Calibration_Standards->GCMS_Analysis Sample_Spike Spike Sample with IS Extraction Sample Extraction Sample_Spike->Extraction Reconstitution Reconstitution Extraction->Reconstitution Reconstitution->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: General experimental workflow for quantitative analysis.

Conclusion

This compound is a highly valuable tool for researchers and professionals in drug development and other scientific fields requiring precise and accurate quantification of structurally similar analytes. Its commercial availability and well-understood application as an internal standard in mass spectrometry make it a reliable choice for demanding analytical methods. While specific experimental protocols will always need to be optimized for the analyte and matrix of interest, the general principles and workflow outlined in this guide provide a solid foundation for the successful implementation of this compound in quantitative studies.

References

Safety data sheet and handling precautions for 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety data and handling precautions for 4-Bromoiodobenzene-d4, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) for the non-deuterated analogue, 4-Bromoiodobenzene, and product specifications for the deuterated compound.

Chemical Identification and Physical Properties

This compound is a deuterated version of 4-Bromoiodobenzene. Isotopic labeling is a valuable tool in metabolic and pharmacokinetic studies.

PropertyValueSource
Chemical Name This compoundCDN Isotopes[1][2]
Synonyms 4-Iodobromobenzene-d4CDN Isotopes[1][2]
CAS Number 1147565-46-5CDN Isotopes[1][2]
Molecular Formula C₆D₄BrICDN Isotopes[1][2]
Molecular Weight 286.93 g/mol CDN Isotopes[1][2]
Isotopic Enrichment ≥97 atom % DCDN Isotopes[1][2]
Chemical Purity ≥98%CDN Isotopes[1][2]
Appearance SolidCymitQuimica[3]
Melting Point 55 - 58 °C (for non-deuterated)Sigma-Aldrich
Stability Stable under recommended storage conditions. Light sensitive.[1][4] After three years, re-analysis of chemical purity is recommended.[1]CDN Isotopes[1], Thermo Fisher Scientific[4]

Hazard Identification

The hazard classification is based on the non-deuterated form, 1-Bromo-4-iodobenzene.

GHS Classification:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)[4]

  • Eye Irritation (Category 2A)[4]

  • Skin Sensitisation (Category 1)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[4]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[4]

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated place.[5][6]

  • Wear suitable protective clothing, including gloves and eye/face protection.[5][7]

  • Avoid contact with skin and eyes.[5][6]

  • Avoid the formation of dust and aerosols.[5][6]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and any exposed skin thoroughly after handling.[7]

Conditions for Safe Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Store locked up.[7][8]

  • Protect from direct sunlight and light exposure.[4][8]

  • Incompatible Materials: Strong oxidizing agents.[7][8]

Experimental Protocols & Personal Protective Equipment

Personal Protective Equipment (PPE):
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing.[5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]

  • Work/Hygienic Practices: Ensure eyewash stations and safety showers are close to the workstation.[7] Immediately change contaminated clothing and apply preventive skin protection.

Accidental Release Measures:
  • Personal Precautions:

    • Ensure adequate ventilation.[7]

    • Evacuate personnel to safe areas.[5][6]

    • Avoid inhalation of dust and contact with the substance.

    • Use personal protective equipment as required.[7]

  • Environmental Precautions:

    • Do not let the product enter drains.[7][8]

    • Prevent further leakage or spillage if safe to do so.[6]

  • Methods for Containment and Cleaning Up:

    • Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[7]

    • Collect and arrange for disposal in suitable, closed containers.[6][7]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7][8]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation or an allergic reaction occurs, get medical advice/attention.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
Ingestion Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor/physician.[8]

Firefighting and Disposal

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: Combustible. Forms explosive mixtures with air on intense heating. Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen iodide.[7][8]

  • Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[7][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Toxicological Information

  • The toxicological properties have not been fully investigated for the deuterated form.[4][8]

  • Acute Toxicity: Harmful if swallowed.

  • Symptoms of Exposure: Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[7]

Visualized Workflows

G Workflow: Emergency Response to Skin Contact cluster_0 Workflow: Emergency Response to Skin Contact A Skin Contact Occurs B Immediately remove all contaminated clothing. A->B C Wash skin with plenty of soap and water. B->C D Assess Skin Condition C->D E No irritation or rash. D->E No F Irritation, rash, or allergic reaction occurs. D->F Yes H Monitor for delayed symptoms. E->H G Seek Medical Attention. Provide SDS to physician. F->G G->H I End Procedure H->I

Caption: Emergency procedure for skin contact with this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromoiodobenzene-d4 in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromoiodobenzene-d4 in Suzuki-Miyaura cross-coupling reactions. This deuterated building block is of significant interest for the synthesis of isotopically labeled internal standards crucial for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies. The protocols detailed below are based on established methodologies for Suzuki-Miyaura reactions of analogous aryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it a widely adopted method in pharmaceutical and materials science research.

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in drug discovery and development.[2] They are particularly vital as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[3] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[4] The synthesis of deuterated analogues of drug candidates and their metabolites is therefore a critical step in preclinical and clinical development.

This compound serves as a versatile precursor for the synthesis of a wide range of deuterated biaryl compounds. The differential reactivity of the carbon-iodine and carbon-bromine bonds can, in principle, allow for selective, sequential cross-coupling reactions, further enhancing its synthetic utility.

Application 1: Synthesis of Deuterated Biaryl Compounds

This compound can be efficiently coupled with a variety of arylboronic acids to produce the corresponding deuterated biaryl compounds. These products are ideal for use as internal standards in quantitative bioanalytical assays.

Representative Reaction Scheme
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 4-bromo-4'-phenyl-1,1'-biphenyl-d4.

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble the inert gas through the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired deuterated biaryl compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: As specific literature data for this compound is limited, these yields are based on analogous reactions with non-deuterated aryl halides and may require optimization.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O100880-92
4-Methylphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF/H₂O851688-96
3-Chlorophenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O951078-88

Application 2: Use of Synthesized Deuterated Biaryls as Internal Standards in Bioanalysis

The deuterated biaryl compounds synthesized from this compound are ideal for use as internal standards in LC-MS/MS-based bioanalytical methods for the quantification of their non-deuterated analogues (analytes) in biological matrices such as plasma, serum, or urine.

Key Advantages of Using Deuterated Internal Standards:

  • Co-elution: The deuterated internal standard has nearly identical chromatographic behavior to the analyte, ensuring co-elution and simultaneous analysis.[3]

  • Similar Ionization Efficiency: The analyte and its deuterated counterpart exhibit very similar ionization efficiencies in the mass spectrometer source.

  • Correction for Matrix Effects: Any suppression or enhancement of the analyte signal due to co-eluting matrix components will be mirrored by the internal standard, allowing for accurate correction.

  • Improved Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of the quantitative method.[4]

Protocol for Utilizing a Deuterated Biaryl as an Internal Standard in an LC-MS/MS Assay

This protocol provides a general workflow for the use of a synthesized deuterated biaryl as an internal standard for the quantification of its non-deuterated analogue in a biological matrix.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the deuterated internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a working solution of the internal standard by diluting the stock solution to a concentration that provides an appropriate response in the LC-MS/MS system.

2. Sample Preparation (Protein Precipitation Example):

  • To a known volume of the biological sample (e.g., 100 µL of plasma), add a small, fixed volume of the internal standard working solution (e.g., 10 µL).

  • Vortex the sample to ensure thorough mixing.

  • Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile), and vortex vigorously.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.

  • Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).

  • Inject the prepared samples and a series of calibration standards (containing known concentrations of the analyte and a fixed concentration of the internal standard) into the LC-MS/MS system.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-X Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation R-B(OR)2 PdII->Transmetalation R-B(OR)2, Base PdII_R Ar-Pd(II)-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Deuterated Biaryl Synthesis and Use

Experimental_Workflow cluster_synthesis Synthesis of Deuterated Internal Standard cluster_bioanalysis Bioanalytical Application Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Deuterated Biaryl Purification->Product Spiking Spike Deuterated Standard into Biological Sample Product->Spiking Use as Internal Standard SamplePrep Sample Preparation (e.g., Protein Precipitation) Spiking->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis Quantification Quantification of Analyte Analysis->Quantification

Caption: Workflow for synthesis and application of a deuterated internal standard.

References

Application Notes and Protocols for 4-Bromoiodobenzene-d4 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In complex matrices, such as environmental samples or biological fluids, accurate quantification can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of an internal standard (IS) is a widely accepted practice to correct for these variations and ensure the accuracy and precision of the analytical results.

4-Bromoiodobenzene-d4 is a deuterated aromatic compound that serves as an excellent internal standard for the analysis of various persistent organic pollutants (POPs), particularly brominated and iodinated compounds like polybrominated diphenyl ethers (PBDEs) and other halogenated flame retardants. Its deuteration provides a distinct mass spectrometric signature, allowing it to be easily distinguished from the target analytes. Furthermore, its chemical properties are similar to many halogenated POPs, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic analysis.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the GC-MS analysis of POPs in environmental matrices.

Properties of this compound

A suitable internal standard should have similar physicochemical properties to the analytes of interest but be chromatographically resolved from them and have a different mass spectrum.

PropertyValue
Chemical Formula C₆D₄BrI
Molecular Weight 286.93 g/mol
Boiling Point 257.3 °C at 760 mmHg
LogP 4.1
Vapor Pressure 0.02 mmHg at 25 °C

Experimental Protocols

This section outlines a representative protocol for the analysis of polybrominated diphenyl ethers (PBDEs) in sediment samples using this compound as an internal standard.

Sample Preparation and Extraction

A robust sample preparation procedure is crucial for the reliable quantification of trace-level contaminants.

  • Sample Homogenization : Sediment samples are freeze-dried and sieved to ensure homogeneity.

  • Internal Standard Spiking : A known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in nonane) is added to each sample (typically 5-10 g) before extraction. This allows for the correction of analyte losses during the entire sample preparation process.

  • Pressurized Liquid Extraction (PLE) : The spiked sample is mixed with a drying agent (e.g., diatomaceous earth) and extracted using a pressurized liquid extractor.

    • Solvent : Dichloromethane (DCM) or a mixture of hexane and DCM (1:1, v/v).

    • Temperature : 100 °C.

    • Pressure : 1500 psi.

    • Static Cycles : 2 cycles of 5 minutes each.

  • Extract Cleanup : The raw extract is concentrated and subjected to cleanup to remove interfering matrix components.

    • Solid-Phase Extraction (SPE) : A multi-layer silica gel column containing acid- and base-modified silica is commonly used. The extract is loaded onto the column, and interfering compounds are retained while the target analytes and the internal standard are eluted with a suitable solvent mixture (e.g., hexane:DCM).

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of PBDEs with this compound as an internal standard.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless, operated in splitless mode
Injector Temperature 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial 100 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold for 10 min
Transfer Line Temperature 300 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, the mass spectrometer is operated in SIM mode. The following ions are monitored for the target analytes and the internal standard.

Compound Quantification Ion (m/z) Qualifier Ion(s) (m/z)
This compound (IS) 288161, 207
BDE-28 (Tri-BDE) 406404, 246
BDE-47 (Tetra-BDE) 486484, 326
BDE-99 (Penta-BDE) 564566, 406
BDE-153 (Hexa-BDE) 644642, 484
BDE-183 (Hepta-BDE) 722724, 564
BDE-209 (Deca-BDE) 958798, 486

Data Presentation and Quantification

The concentration of each analyte is calculated using the relative response factor (RRF) determined from the analysis of calibration standards.

Equation for Quantification:

ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / RRF)

Calibration Curve Data

A multi-point calibration curve should be generated to demonstrate the linearity of the method.

Concentration (ng/mL) BDE-47 Response (Area) IS Response (Area) Response Ratio (AreaAnalyte/AreaIS)
15,230105,6000.050
526,150104,8000.250
1051,800103,6000.500
50258,500103,4002.500
100515,000103,0005.000
Method Validation Data

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters are summarized below.

Parameter BDE-47 BDE-99 BDE-153
Linearity (r²) 0.99950.99920.9989
Limit of Detection (LOD) 0.1 ng/g0.15 ng/g0.2 ng/g
Limit of Quantification (LOQ) 0.3 ng/g0.5 ng/g0.7 ng/g
Accuracy (Recovery %) 95 ± 5%92 ± 7%88 ± 8%
Precision (RSD %) < 10%< 12%< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Sediment Sample spike Spike with This compound sample->spike ple Pressurized Liquid Extraction (PLE) spike->ple cleanup Solid-Phase Extraction (SPE) Cleanup ple->cleanup gcms GC-MS Analysis (SIM Mode) cleanup->gcms data Data Acquisition gcms->data quant Quantification using Internal Standard data->quant report Reporting of Results quant->report

Caption: Workflow for the analysis of POPs using an internal standard.

Internal Standard Correction Logic

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard cluster_calibration Calibration cluster_quantification Quantification analyte_peak Analyte Peak Area concentration Analyte Concentration analyte_peak->concentration is_peak Internal Standard Peak Area is_peak->concentration rrf Relative Response Factor (RRF) rrf->concentration

Caption: Logic of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of polybrominated diphenyl ethers and other halogenated persistent organic pollutants in complex environmental matrices by GC-MS. Its chemical similarity to the target analytes ensures that it effectively corrects for variations throughout the analytical process, leading to accurate and precise results. The detailed protocol and validation data presented here demonstrate the suitability of this approach for routine environmental monitoring and research applications.

Quantitative Purity Determination Using 4-Bromoiodobenzene-d4 as an Internal Standard in 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity and concentration of chemical substances.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] By co-dissolving a sample with a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy, often traceable to the International System of Units (SI).[3]

This application note details the use of 4-Bromoiodobenzene-d4 as an internal standard for the quantitative analysis of organic molecules by 1H qNMR. Its deuterated nature is advantageous as it minimizes signal overlap in the proton NMR spectrum, a common challenge when using protonated standards.[1] The presence of residual, non-deuterated protons in this compound provides a simple signal for quantification.

Key Characteristics of this compound as a qNMR Standard

This compound is a suitable internal standard for qNMR due to several key properties:

  • High Purity: Commercially available with high chemical purity (typically ≥98%).[4][5]

  • Isotopic Enrichment: High isotopic enrichment (typically ≥97 atom % D) ensures minimal interference from the standard in the 1H NMR spectrum.[4][5]

  • Chemical Stability: As a halogenated aromatic compound, it is generally stable and unreactive towards a wide range of analytes and solvents.[4][5]

  • Simple 1H NMR Spectrum: The residual proton signals are typically simple and well-resolved from analyte signals. The non-deuterated analogue, 1-Bromo-4-iodobenzene, shows two doublets in the aromatic region (around 7.22 and 7.53 ppm in CDCl₃), which can be used to anticipate the position of residual signals.[6]

  • Solubility: Its non-polar nature suggests good solubility in common deuterated organic solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

Principle of Quantification

The purity of an analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. The following equation is used for the calculation:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

  • Ianalyte and Istd are the integrated areas of the signals for the analyte and the standard, respectively.

  • Nanalyte and Nstd are the number of protons giving rise to the respective signals.

  • Manalyte and Mstd are the molar masses of the analyte and the standard.

  • manalyte and mstd are the masses of the analyte and the standard.

  • Puritystd is the certified purity of the internal standard.

Application: Purity Determination of an Active Pharmaceutical Ingredient (API)

This section provides a hypothetical example of using this compound to determine the purity of an API, "Compound X".

Quantitative Data Summary
ParameterThis compound (Internal Standard)Compound X (Analyte)
Mass (mg) 10.0525.10
Molar Mass ( g/mol ) 286.93350.45
Purity (%) 98.0To be determined
1H NMR Signal (ppm) 7.60 (residual proton)3.85 (singlet)
Number of Protons (N) 1 (hypothetical residual proton)3 (methoxy group)
Integral Value (I) 1.002.54

Note: The data presented in this table is for illustrative purposes only.

Based on the data in the table, the purity of Compound X can be calculated using the formula above.

Experimental Protocols

A detailed protocol for performing a qNMR experiment using this compound as an internal standard is provided below.

Protocol 1: Sample Preparation
  • Accurate Weighing:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg. Record the exact weight.

    • Accurately weigh approximately 25 mg of the analyte (Compound X) into the same vial. Record the exact weight. The goal is to achieve a molar ratio of approximately 1:1 between the standard and the analyte to ensure comparable signal intensities.[7]

  • Dissolution:

    • Add a precise volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) to the vial.[1]

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. Visual inspection is crucial to confirm that no solid particles remain.

  • Transfer to NMR Tube:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure a sufficient sample height in the tube (typically around 4-5 cm) for optimal shimming.

Protocol 2: NMR Data Acquisition
  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample to thermally equilibrate for at least 5 minutes.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for a solvent residual signal or a strong singlet from the analyte.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay to allow for full relaxation of all nuclei between scans. This is critical for accurate quantification. A common rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest.[2] If T₁ values are unknown, a conservative delay of 30-60 seconds is recommended.

    • Acquisition Time (aq): Use a long acquisition time (e.g., 4-5 seconds) to ensure high digital resolution.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[8]

    • Receiver Gain: Adjust the receiver gain to avoid signal clipping.

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction:

    • Carefully phase the spectrum to obtain pure absorption signals.

    • Perform a baseline correction across the entire spectrum to ensure accurate integration.

  • Integration:

    • Integrate the well-resolved signal of the internal standard (e.g., the residual proton signal of this compound) and a well-resolved signal of the analyte.

    • Set the integration limits manually to encompass the entire signal, typically at least 20 times the full width at half maximum (FWHH) of the peak.

  • Purity Calculation: Use the integral values and the other parameters in the quantification formula to calculate the purity of the analyte.

Visualizations

Experimental Workflow

G qNMR Experimental Workflow cluster_0 cluster_1 cluster_2 A Sample Preparation B Accurate Weighing of Analyte and Standard A->B C Dissolution in Deuterated Solvent B->C D Transfer to NMR Tube C->D E NMR Data Acquisition F Spectrometer Setup (Lock, Shim) E->F G Set Acquisition Parameters F->G H Acquire Data G->H I Data Processing and Analysis J Fourier Transform, Phasing, Baseline Correction I->J K Integration of Signals J->K L Purity Calculation K->L M Result Reporting L->M

Caption: A flowchart illustrating the key stages of a qNMR experiment.

Logical Relationship for Purity Calculation

G Purity Calculation Logic Analyte Analyte Data (I_analyte, N_analyte, M_analyte, m_analyte) Ratio_I Integral Ratio (I_analyte / I_std) Analyte->Ratio_I Ratio_N Proton Ratio (N_std / N_analyte) Analyte->Ratio_N Ratio_M Molar Mass Ratio (M_analyte / M_std) Analyte->Ratio_M Ratio_m Mass Ratio (m_std / m_analyte) Analyte->Ratio_m Standard Standard Data (I_std, N_std, M_std, m_std, Purity_std) Standard->Ratio_I Standard->Ratio_N Standard->Ratio_M Standard->Ratio_m Purity_std Standard Purity (Purity_std) Standard->Purity_std Calculation Purity_analyte = Ratio_I * Ratio_N * Ratio_M * Ratio_m * Purity_std Ratio_I->Calculation Ratio_N->Calculation Ratio_M->Calculation Ratio_m->Calculation Purity_std->Calculation Result Analyte Purity (%) Calculation->Result

Caption: The logical flow of data for calculating analyte purity in qNMR.

Conclusion

This compound serves as a valuable internal standard for quantitative 1H NMR analysis, particularly for analytes with complex proton spectra. Its high purity, stability, and simple residual proton signal contribute to accurate and reliable purity determinations. The detailed protocols and workflows provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this qNMR methodology in their analytical laboratories. Careful attention to sample preparation and NMR acquisition parameters is paramount for achieving high-quality, reproducible results.

References

Application Notes and Protocols: The Role of 4-Bromoiodobenzene-d4 in Mechanistic Studies of Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromoiodobenzene-d4 as a powerful tool in elucidating the mechanisms of various organic reactions. The strategic incorporation of deuterium at specific positions in a reactant molecule allows for the precise measurement of kinetic isotope effects (KIEs), offering invaluable insights into reaction pathways, rate-determining steps, and the nature of transition states. This document focuses on the application of this compound in palladium-catalyzed cross-coupling reactions and C-H activation studies.

Introduction to Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1] The magnitude of the KIE, typically expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD), provides crucial information about the bonding changes occurring in the rate-determining step of a reaction.[2][3] A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. Secondary KIEs, which can be normal (kH/kD > 1) or inverse (kH/kD < 1), arise from changes in the vibrational environment of the isotopic label near the reaction center.[2]

This compound, with its four deuterium atoms on the aromatic ring, serves as an excellent substrate for these studies. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage.[3] This difference in reactivity is the basis for using deuterated compounds to probe reaction mechanisms.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4] Understanding their mechanisms is crucial for optimizing reaction conditions and developing new catalysts. This compound is particularly useful for studying the oxidative addition step, which is often the rate-determining step in these catalytic cycles.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol for KIE Measurement in Suzuki-Miyaura Coupling (General):

  • Reactant Preparation: Prepare two separate reaction mixtures. One with 4-bromoiodobenzene and the other with this compound. Ensure all other reactants (boronic acid, palladium catalyst, ligand, base, and solvent) are from the same batches and used in identical concentrations.

  • Reaction Setup: In parallel, set up the reactions under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the progress of both reactions simultaneously using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Collect aliquots at regular time intervals.

  • Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rates can be determined from the slope of these plots.

  • KIE Calculation: The KIE is calculated as the ratio of the initial rate of the reaction with 4-bromoiodobenzene to the initial rate of the reaction with this compound.

Workflow for KIE Determination in Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis & Calculation A Reaction with 4-Bromoiodobenzene C GC/HPLC Analysis (Time Course) A->C B Reaction with This compound B->C D Determine Initial Rates (kH and kD) C->D E Calculate KIE (kH / kD) D->E G A Hypothesize C-H activation as the rate-determining step B Design intermolecular competition experiment A->B C React equimolar mixture of 4-bromoiodobenzene and This compound B->C D Analyze product isotope ratio (MS or NMR) C->D E Calculate kH/kD D->E F Large kH/kD observed? E->F G Conclusion: C-H cleavage is rate-determining F->G Yes H Conclusion: C-H cleavage is not the sole rate-determining step F->H No

References

Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling reaction utilizing 4-Bromoiodobenzene-d4. This deuterated building block is of significant interest in drug development for pharmacokinetic studies and as an internal standard in analytical assays. The protocols outlined below are based on established methods for the non-deuterated analogue, 1-bromo-4-iodobenzene, and are expected to proceed similarly. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for selective coupling at the more reactive iodide position.[1]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the selective Sonogashira coupling of 1-bromo-4-iodobenzene with various terminal alkynes. These conditions can be adapted for reactions with this compound.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃N (2)THF2512~95% (estimated)
21-OctynePd(PPh₃)₄ (3)CuI (5)DIPA (2)Toluene258~90% (estimated)
3EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3)DMF406~92% (estimated)
44-EthynylanisolePdCl₂(PPh₃)₂ (2)CuI (5)Piperidine (2)Dioxane5010~88% (estimated)
5Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)i-Pr₂NEt (2)CH₃CN6012~85% (estimated)

Note: Yields are based on reactions with non-deuterated 1-bromo-4-iodobenzene and are provided as estimates for reactions with this compound. Actual yields may vary and optimization may be required.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., Triethylamine - Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by the anhydrous amine base (e.g., Et₃N, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the consumption of the this compound starting material.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired deuterated 4-bromophenylalkyne product.

Visualizations

Experimental Workflow

Sonogashira_Workflow reagents 1. Add this compound, Pd Catalyst, and CuI to Flask inert 2. Establish Inert Atmosphere reagents->inert solvent_base 3. Add Anhydrous Solvent and Base inert->solvent_base alkyne 4. Add Terminal Alkyne solvent_base->alkyne reaction 5. Stir at Room Temperature and Monitor by TLC alkyne->reaction workup 6. Quench and Filter reaction->workup extraction 7. Liquid-Liquid Extraction workup->extraction purification 8. Column Chromatography extraction->purification product Pure Product purification->product

Caption: A step-by-step workflow for the Sonogashira coupling reaction.

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product Ar-alkyne reductive_elim->product aryl_halide Ar-I aryl_halide->pd_complex cu_acetylide Cu-alkyne cu_acetylide->transmetalation alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide cuI CuI cuI->cu_acetylide

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

References

Application of 4-Bromoiodobenzene-d4 in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoiodobenzene-d4 is a deuterated analog of 4-bromoiodobenzene, a versatile building block in organic synthesis. The incorporation of deuterium atoms into drug candidates and pharmaceutical intermediates has gained significant attention in medicinal chemistry. Deuteration can strategically alter the metabolic profile of a drug, often leading to an improved pharmacokinetic and safety profile. This is typically achieved through the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.[1][2][3][4] this compound, with its two distinct halogen atoms, offers a powerful tool for the regioselective synthesis of complex deuterated aromatic compounds, which can serve as key intermediates in the development of next-generation pharmaceuticals.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for sequential, site-selective functionalization through various palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive and will typically undergo reaction first, leaving the C-Br bond available for a subsequent transformation. This feature is highly valuable for the construction of unsymmetrical biaryl and aryl-alkynyl structures, which are common motifs in many drug molecules.

This document provides detailed application notes on the potential uses of this compound in the synthesis of pharmaceutical intermediates and representative protocols for its application in Suzuki-Miyaura and Sonogashira coupling reactions. It is important to note that while these protocols are based on established chemical principles, specific experimental data for this compound is not widely available in published literature. Therefore, the following protocols should be considered as starting points and may require optimization for specific applications.

Key Properties of this compound

PropertyValueReference
CAS Number 1147565-46-5[5][6][7]
Molecular Formula C₆D₄BrI[8]
Molecular Weight 286.93 g/mol [7][8]
Appearance White to off-white solid[8]
Isotopic Enrichment ≥97 atom % D[7]
Chemical Purity ≥98%[7]

Potential Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound lies in its use as a precursor for deuterated analogs of biologically active molecules. The ability to introduce deuterium at specific positions on an aromatic ring can significantly impact a drug's metabolic fate.

1. Synthesis of Deuterated Biaryl Compounds via Sequential Suzuki-Miyaura Coupling:

Many pharmaceuticals contain a biaryl core structure. This compound can be used to synthesize deuterated biaryl intermediates in a controlled, stepwise manner. The more reactive C-I bond can be coupled with a boronic acid or ester, followed by a second Suzuki-Miyaura coupling at the C-Br position with a different boronic acid derivative. This allows for the synthesis of complex, unsymmetrical, and fully or partially deuterated biaryl systems.

2. Synthesis of Deuterated Aryl-Alkynyl Scaffolds via Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[9][10] The C-I bond of this compound can be selectively coupled with an alkyne, preserving the C-Br bond for further functionalization. This is particularly useful for the synthesis of deuterated analogs of kinase inhibitors and other targeted therapies that often feature an aryl-alkynyl moiety.

Experimental Protocols

The following are representative protocols for the application of this compound in key cross-coupling reactions. These are general procedures and may require optimization based on the specific coupling partners and desired product.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an aryl boronic acid at the more reactive iodine position of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This reaction is expected to yield the mono-arylated product, 4-bromo-4'-aryl-iodobenzene-d4, with good to excellent selectivity and yield. The yield will be dependent on the specific arylboronic acid used.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol outlines the selective coupling of a terminal alkyne at the iodine position of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This procedure is expected to produce the deuterated 4-bromo-1-(alkynyl)benzene derivative with high selectivity. The yield will vary depending on the nature of the alkyne substrate.

Visualizations

Suzuki_Miyaura_Coupling This compound This compound Intermediate_1 Oxidative Addition Intermediate This compound->Intermediate_1 Oxidative Addition Arylboronic Acid Arylboronic Acid Intermediate_2 Transmetalation Intermediate Arylboronic Acid->Intermediate_2 Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Intermediate_1 Base Base Base->Intermediate_2 Intermediate_1->Intermediate_2 Product 4-Bromo-biaryl-d4 Intermediate Intermediate_2->Product Reductive Elimination Byproducts Byproducts Intermediate_2->Byproducts Product->Pd(0) Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling This compound This compound Intermediate_1 Oxidative Addition Intermediate This compound->Intermediate_1 Oxidative Addition Terminal Alkyne Terminal Alkyne Copper_Acetylide Copper Acetylide Terminal Alkyne->Copper_Acetylide Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Intermediate_1 Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Copper_Acetylide Base Base Base->Copper_Acetylide Intermediate_2 Transmetalation Intermediate Intermediate_1->Intermediate_2 Copper_Acetylide->Intermediate_2 Transmetalation Product 4-Bromo-1-alkynylbenzene-d4 Intermediate Intermediate_2->Product Reductive Elimination Product->Pd(0) Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the Sonogashira coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: This compound, Coupling Partner, Base Flask Add to Flame-Dried Schlenk Flask Reagents->Flask Inert Evacuate and Backfill with Inert Gas (3x) Flask->Inert Solvent Add Anhydrous Solvent(s) Inert->Solvent Catalyst Add Catalyst Solution Solvent->Catalyst Heating Heat to Desired Temperature Catalyst->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of deuterated pharmaceutical building blocks. Its differential reactivity allows for the selective and sequential introduction of various functionalities, enabling the construction of complex deuterated molecules. The provided representative protocols for Suzuki-Miyaura and Sonogashira couplings serve as a foundation for researchers to explore the utility of this compound in their drug discovery and development programs. Further optimization of reaction conditions will be necessary to achieve optimal results for specific synthetic targets.

References

Application Notes and Protocols for the Synthesis of Deuterated Biaryl Compounds Using 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, are invaluable tools in drug discovery and development. The incorporation of deuterium can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an overall enhancement of the therapeutic index. Furthermore, deuterium-labeled compounds serve as essential internal standards for mass spectrometry-based bioanalysis and as probes in metabolic pathway studies.

4-Bromoiodobenzene-d4 is a versatile starting material for the synthesis of a wide range of deuterated biaryl compounds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization. The C-I bond is more reactive and will typically undergo coupling under milder conditions, leaving the C-Br bond available for subsequent transformations. This regioselectivity is crucial for the controlled synthesis of complex deuterated molecules.

This document provides detailed application notes and experimental protocols for the synthesis of deuterated biaryl compounds using this compound via Suzuki, Stille, and Negishi cross-coupling reactions.

Data Presentation

The following tables summarize the expected yields and deuterium incorporation for the synthesis of a model deuterated biaryl compound, 4-bromo-4'-deuterio-[1,1'-biphenyl]-2,3,5,6-d4, from this compound. The data is compiled based on typical yields for similar cross-coupling reactions, as specific data for this exact deuterated reaction is not widely published.

Table 1: Summary of Expected Yields for the Synthesis of 4-bromo-4'-deuterio-[1,1'-biphenyl]-2,3,5,6-d4

Cross-Coupling ReactionCoupling PartnerTypical Yield (%)
Suzuki CouplingPhenylboronic acid85 - 95%
Stille CouplingPhenyltributylstannane80 - 90%
Negishi CouplingPhenylzinc chloride80 - 92%

Table 2: Deuterium Incorporation Analysis

Analytical MethodExpected Deuterium Incorporation (%)Notes
¹H NMR Spectroscopy>98%Calculated by comparing the integral of the residual proton signal to a non-deuterated internal standard.
Mass Spectrometry>98%Determined from the isotopic distribution of the molecular ion peak.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.

Protocol 1: Suzuki Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of degassed water). Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes. Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated biaryl compound.

Protocol 2: Stille Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane reagent (e.g., Phenyltributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.) in the anhydrous solvent.

  • Reagent Addition: Add the organostannane reagent (1.1 mmol, 1.1 eq.) followed by the palladium catalyst (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (e.g., 110 °C for toluene). Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove tin byproducts. Stir for 1 hour, then filter through celite. Extract the filtrate with an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the residue by column chromatography.

Protocol 3: Negishi Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an organozinc reagent.

Materials:

  • This compound

  • Organozinc reagent (e.g., Phenylzinc chloride, prepared in situ or as a solution)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and this compound (1.0 eq.).

  • Solvent Addition: Add the anhydrous solvent and stir for 15 minutes at room temperature.

  • Reagent Addition: Slowly add the organozinc reagent solution (1.2-1.5 eq.).

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of deuterated biaryl compounds, and the logical relationship of selective cross-coupling.

Synthesis_Workflow start This compound coupling Cross-Coupling Reaction (Suzuki, Stille, or Negishi) start->coupling product Crude Deuterated Biaryl coupling->product purification Purification (Column Chromatography) product->purification pure_product Pure Deuterated Biaryl purification->pure_product analysis Analysis (NMR, MS) pure_product->analysis final Characterized Product analysis->final

Caption: General workflow for the synthesis and analysis of deuterated biaryl compounds.

Selective_Coupling cluster_0 Reaction Pathway 1 (Milder Conditions) cluster_1 Reaction Pathway 2 (Further Functionalization) substrate This compound C-I bond (more reactive) C-Br bond (less reactive) reaction1 Cross-Coupling at C-I substrate:p1->reaction1 product1 4-Bromo-biaryl-d4 reaction1->product1 reaction2 Cross-Coupling at C-Br product1->reaction2 product2 Disubstituted-biaryl-d4 reaction2->product2

Caption: Logical relationship of selective cross-coupling based on bond reactivity.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions utilizing 4-Bromoiodobenzene-d4. This deuterated building block is of significant interest in pharmaceutical research and development, particularly for use in metabolic studies, as internal standards in analytical chemistry, and for potentially improving the pharmacokinetic profiles of drug candidates.

The selective reactivity of the carbon-iodine bond over the carbon-bromine bond in palladium-catalyzed reactions allows for sequential functionalization, making this compound a versatile substrate for the synthesis of complex deuterated molecules. The protocols outlined below are representative methods for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[1] Due to the higher reactivity of the C-I bond, the reaction with this compound is expected to occur selectively at the 4-position.[2]

Quantitative Data Summary
ParameterConditionReference
Reactants This compound, Arylboronic acidAdapted from[3]
Catalyst Pd(PPh₃)₄[3]
Base 2M Na₂CO₃ or K₃PO₄[3]
Solvent Toluene/Methanol or DMF[3]
Temperature 80-100 °C[3]
Reaction Time 2-16 hours[3]
Typical Yield 70-95% (estimated for d4-analog)Adapted from[3]
Experimental Protocol: Synthesis of 4-Bromo-4'-methoxybiphenyl-d4
  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 286.9 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).

  • Add toluene (5 mL) and a 2M aqueous solution of Na₂CO₃ (2.0 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)-I(L2) pd0->pd2_oxidative Ar-I pd2_transmetalation Ar-Pd(II)-Ar'(L2) pd2_oxidative->pd2_transmetalation Ar'-B(OR)2 Base pd2_transmetalation->pd0 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle Diagram

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] This reaction is highly stereoselective, typically affording the trans isomer. For this compound, the reaction is expected to proceed selectively at the iodine-bearing carbon.

Quantitative Data Summary
ParameterConditionReference
Reactants This compound, Alkene (e.g., acrylic acid, styrene)Adapted from[5]
Catalyst Pd(OAc)₂[5]
Base Triethylamine (Et₃N)[5]
Solvent Acetonitrile (MeCN) or DMF[5]
Temperature 80-100 °C[5]
Reaction Time 1-4 hours[5]
Typical Yield 35-80% (estimated for d4-analog)Adapted from[5]
Experimental Protocol: Synthesis of (E)-3-(4-bromophenyl-d4)acrylic acid
  • In a round-bottom flask, dissolve this compound (1.0 mmol, 286.9 mg) in acetonitrile (2 mL).

  • Add acrylic acid (1.5 mmol, 108.1 mg, 103 µL) and triethylamine (2.0 mmol, 202.4 mg, 278 µL).

  • Add Palladium(II) acetate (0.02 mmol, 4.5 mg).

  • Heat the mixture to 80-90 °C with stirring for 1 hour.[5]

  • After cooling to room temperature, pour the reaction mixture into 3 M HCl (30 mL).[5]

  • Collect the resulting precipitate by suction filtration and wash with water.[5]

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)-I(L2) pd0->pd2_oxidative Ar-I pd2_insertion RCH2-CH(Ar)-Pd(II)-I(L2) pd2_oxidative->pd2_insertion Alkene (R-CH=CH2) pd2_elimination [HPd(II)I(L2)] pd2_insertion->pd2_elimination β-Hydride Elimination label_product Ar-CH=CH-R pd2_insertion->label_product pd2_elimination->pd0 Base (-HBase-I)

Heck Reaction Catalytic Cycle Diagram

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6] This reaction is highly efficient for creating substituted alkynes. The C-I bond of this compound will selectively react.

Quantitative Data Summary
ParameterConditionReference
Reactants This compound, Terminal AlkyneAdapted from[3]
Catalyst PdCl₂(PPh₃)₂[3]
Co-catalyst CuI[3]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)[3]
Solvent Toluene or THF[3]
Temperature Room Temperature to 50 °C[3]
Reaction Time 2-20 hours[3]
Typical Yield 80-98% (estimated for d4-analog)Adapted from[3]
Experimental Protocol: Synthesis of 1-Bromo-4-(phenylethynyl)benzene-d4
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 286.9 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous toluene (10 mL) and triethylamine (2.0 mL).

  • Add phenylacetylene (1.1 mmol, 112.3 mg, 121 µL) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)-I(L2) pd0->pd2_oxidative Ar-I pd2_transmetalation Ar-Pd(II)-C≡CR(L2) pd2_oxidative->pd2_transmetalation from Cu cycle pd2_transmetalation->pd0 Ar-C≡C-R cu_cycle Cu(I) Cycle cu_acetylide R-C≡C-Cu cu_cycle->cu_acetylide alkyne R-C≡C-H alkyne->cu_cycle Base cu_acetylide->pd2_oxidative

Sonogashira Coupling Catalytic Cycle Diagram

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It allows for the synthesis of aryl amines from aryl halides and primary or secondary amines. The reaction with this compound is expected to form the C-N bond at the position of the iodine atom.

Quantitative Data Summary
ParameterConditionReference
Reactants This compound, Primary or Secondary AmineAdapted from[8]
Catalyst Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos, BINAP)[8]
Base NaOt-Bu or Cs₂CO₃[8]
Solvent Toluene or Dioxane[8]
Temperature 80-110 °C[8]
Reaction Time 12-24 hours[8]
Typical Yield 75-95% (estimated for d4-analog)Adapted from[8]
Experimental Protocol: Synthesis of 4-Bromo-N-phenylaniline-d4
  • In a glovebox, charge a screw-cap vial with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Add this compound (1.0 mmol, 286.9 mg) and aniline (1.2 mmol, 111.7 mg, 109 µL).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography (silica gel, hexane/ethyl acetate).

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_oxidative Ar-Pd(II)-I(L) pd0->pd2_oxidative Ar-I pd2_amido Ar-Pd(II)-NR2(L) pd2_oxidative->pd2_amido HNR2 Base pd2_amido->pd0 Ar-NR2

Buchwald-Hartwig Amination Cycle Diagram

References

Application Notes and Protocols for 4-Bromoiodobenzene-d4 in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromoiodobenzene-d4 in the synthesis of advanced materials for organic electronics. The unique properties of this deuterated building block, combining the differential reactivity of its iodo and bromo substituents with the benefits of deuterium incorporation, make it a valuable tool in the development of next-generation organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and conductive polymers.

Introduction to this compound in Materials Science

This compound is a versatile bifunctional aromatic compound. The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization through various palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This chemoselectivity is crucial for the stepwise synthesis of complex conjugated molecules and polymers.

The incorporation of deuterium in place of hydrogen on the aromatic ring offers several advantages in materials science:

  • Enhanced Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to greater stability and longevity of the resulting organic electronic materials, particularly in the active layers of devices where they are exposed to operational stressors.[1]

  • Improved Device Performance: Deuteration can influence the vibrational modes of the molecule, which in turn can affect non-radiative decay pathways in organic light-emitting diodes (OLEDs) and other optoelectronic devices, potentially leading to higher efficiencies.[2]

  • Advanced Characterization: The distinct neutron scattering length of deuterium compared to hydrogen makes it an invaluable tool for probing the structure and morphology of thin films and interfaces using techniques like small-angle neutron scattering (SANS).[3]

Applications in Organic Electronics

This compound serves as a key building block for a variety of organic semiconductor materials. Its ability to undergo sequential cross-coupling reactions allows for the precise construction of conjugated backbones with desired electronic properties.

Organic Field-Effect Transistors (OFETs)

In OFETs, this compound can be used to synthesize conjugated polymers and small molecules that act as the active semiconductor layer. The deuteration can contribute to improved charge carrier mobility and operational stability.

Organic Photovoltaics (OPVs)

For OPV applications, this building block can be incorporated into donor or acceptor materials to fine-tune their energy levels and enhance their stability. The improved morphological control afforded by deuteration can also lead to more efficient charge separation and transport within the bulk heterojunction.

Conductive Polymers

The synthesis of well-defined, deuterated conductive polymers is facilitated by the use of this compound in polymerization reactions such as Suzuki, Stille, or Heck polycondensation.

Experimental Protocols

The following are representative protocols for the use of this compound in common cross-coupling reactions for the synthesis of materials for organic electronics.

Selective Suzuki-Miyaura Coupling: Synthesis of a Deuterated Biphenyl Intermediate

This protocol describes the selective reaction at the more reactive C-I bond of this compound.

Reaction Scheme:

Suzuki_Coupling cluster_conditions reagent1 Br-(C6D4)-I plus1 + reagent1->plus1 reagent2 +  Ar-B(OH)2 arrow1 -> reagent2->arrow1 catalyst Pd(PPh3)4, K2CO3 solvent Toluene/H2O, 90 °C product Br-(C6D4)-Ar plus1->reagent2 arrow1->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
This compound286.931.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene92.1410 mL-
Water18.022.5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (10 mL) and water (2.5 mL) to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive flow of argon.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of a Deuterated Aryl Alkyne

This protocol demonstrates the coupling of a terminal alkyne at the C-I position.

Reaction Scheme:

Sonogashira_Coupling cluster_conditions reagent1 Br-(C6D4)-I plus1 + reagent1->plus1 reagent2 +  R-C≡CH arrow1 -> reagent2->arrow1 catalyst Pd(PPh3)2Cl2, CuI, Et3N solvent THF, 65 °C product Br-(C6D4)-C≡C-R plus1->reagent2 arrow1->product

Caption: Sonogashira coupling of this compound.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
This compound286.931.01.0
Terminal Alkyne-1.11.1
Pd(PPh₃)₂Cl₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), dry72.1115 mL-

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in dry THF (10 mL) under an argon atmosphere.

  • Add triethylamine (3.0 mmol) and the terminal alkyne (1.1 mmol).

  • Heat the reaction mixture to 65 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the product by flash column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a deuterated organic semiconductor using this compound.

workflow start This compound step1 Cross-Coupling Reaction (Suzuki, Sonogashira, Stille, etc.) start->step1 step2 Purification (Column Chromatography, Recrystallization) step1->step2 step3 Characterization (NMR, Mass Spectrometry) step2->step3 step4 Polymerization (if applicable) step3->step4 step5 Material Characterization (GPC, TGA, DSC, UV-Vis, CV) step3->step5 For Small Molecules step4->step5 step6 Device Fabrication (Spin Coating, Evaporation) step5->step6 end Device Performance Testing (OFET, OPV) step6->end

Caption: Synthetic workflow for deuterated organic semiconductors.

Signaling Pathway Analogy: Stepwise Functionalization

The sequential reactivity of this compound can be visualized as a branched pathway, allowing for the synthesis of complex, unsymmetrical molecules.

pathway A This compound (Br-Ar(d4)-I) B First Coupling at C-I (e.g., Suzuki with R1-B(OH)2) A->B C Intermediate (Br-Ar(d4)-R1) B->C D Second Coupling at C-Br (e.g., Sonogashira with R2-C≡CH) C->D F Alternative Second Coupling (e.g., Stille with R3-SnBu3) C->F E Final Product (R2-C≡C-Ar(d4)-R1) D->E G Alternative Final Product (R3-Ar(d4)-R1) F->G

Caption: Sequential functionalization pathway of this compound.

Quantitative Data Summary

The following table summarizes typical results for the synthesis and application of materials derived from halogenated aromatic precursors, providing an illustrative example of expected outcomes when using this compound.

Reaction TypeProduct TypeTypical Yield (%)OFET Mobility (cm²/Vs)OPV PCE (%)
Suzuki CouplingBiphenyl Derivative85 - 95N/AN/A
Sonogashira CouplingAryl Alkyne80 - 90N/AN/A
Stille PolycondensationConjugated Polymer70 - 850.01 - 0.54 - 8
Heck ReactionAryl Vinylene75 - 90N/AN/A

Note: The performance metrics are illustrative and depend heavily on the specific molecular structure, device architecture, and processing conditions. The use of deuterated building blocks is anticipated to enhance the stability and, in some cases, the performance of the final devices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with 4-Bromoiodobenzene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems that may arise during the Suzuki coupling of this compound, offering systematic approaches to identify and resolve them.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or incomplete conversion?

A1: Low yield or incomplete conversion is a frequent challenge in Suzuki coupling reactions.[1] Several factors related to reagent quality, reaction conditions, and catalyst activity can be the cause.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can degrade, especially through protodeboronation.[1] It is recommended to use freshly purchased or recrystallized boronic acids. For improved stability, consider using derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[1]

    • This compound Purity: Ensure the purity of your aryl halide. Impurities can interfere with the catalytic cycle.

    • Solvent and Base Integrity: Use anhydrous solvents if your protocol requires it and ensure they are properly degassed. The purity of the base is also critical for the reaction's success.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the conversion. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]

    • Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to lower yields and the formation of side products like homocoupled boronic acids.[1][2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

    • Mixing: Ensure efficient stirring, as inadequate mixing can create localized high concentrations of reagents, which may contribute to catalyst decomposition.[1]

  • Evaluate the Catalytic System:

    • Catalyst Activity: The palladium catalyst may be inactive or poisoned. Use a fresh batch of catalyst or a reliable precatalyst.[2] For instance, Pd₂(dba)₃ can degrade over time. Modern precatalyst systems, such as those developed by Buchwald, often provide more reliable formation of the active catalyst.[1]

    • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.[3] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[3] A screening of different ligands may be necessary to find the optimal one for your specific reaction.[3]

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst aggregation. The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[1]

Q2: I am observing significant formation of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A2: The formation of side products is a common issue that reduces the yield of the desired product.

Troubleshooting Steps:

  • Minimizing Homocoupling:

    • Improve Degassing: The presence of oxygen is a primary cause of boronic acid homocoupling.[1][2] Ensure your degassing procedure is rigorous.

    • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ can lead to homocoupling during the in-situ reduction to Pd(0). Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[1]

    • Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is often used, a large excess should be avoided.[2]

  • Preventing Dehalogenation:

    • Choice of Base and Solvent: Dehalogenation can occur if there are hydride sources present, such as certain amine bases or alcohol solvents.[1] Consider switching to a carbonate or phosphate base and an aprotic solvent if dehalogenation is a significant problem.[1]

Q3: My reaction with this compound is showing poor chemoselectivity, with reaction occurring at both the bromine and iodine positions. How can I control the selectivity?

A3: Due to the higher reactivity of the C-I bond compared to the C-Br bond in oxidative addition, Suzuki coupling with this compound should preferentially occur at the iodine position. If you are observing a lack of selectivity, consider the following:

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the more reactive C-I bond.

  • Catalyst and Ligand System: Some catalyst systems may exhibit lower selectivity. Screening different palladium catalysts and ligands can help identify a system that provides higher chemoselectivity for the C-I bond. Bulky, electron-rich ligands can sometimes improve selectivity.[2]

  • Reaction Time: Shorter reaction times will favor the faster reaction at the C-I bond. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, before significant reaction at the C-Br bond occurs.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid being used and the desired reaction conditions.[3] However, for a starting point:

  • For general reactivity: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be effective.[3]

  • For challenging couplings (e.g., with sterically hindered boronic acids): Catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are often more successful.[3]

Q2: Which base should I choose for my Suzuki coupling reaction?

A2: The choice of base is critical and often depends on the solvent and the coupling partners.[3]

  • Common choices: K₂CO₃ is a good starting point for many reactions.[3]

  • More effective options: Cs₂CO₃ is often more effective, particularly in dioxane.[4] K₃PO₄ is another strong base that can be beneficial, especially under anhydrous conditions with a small amount of water.[3] For base-sensitive substrates, weaker bases like KF might be considered, although this can sometimes lead to lower reaction rates.[4]

Q3: What is the recommended solvent for this reaction?

A3: The solvent needs to solubilize the reactants and be compatible with the chosen temperature and base.[3] Common solvent systems include:

  • Toluene/Water

  • Dioxane/Water

  • DMF/Water A small amount of water is often added to dissolve the inorganic base and facilitate the transmetalation step.[5]

Q4: How can I monitor the progress of my Suzuki coupling reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[2][6]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.[6]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)[3]

  • Solvent (e.g., Toluene/Water 4:1)[3]

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add the this compound, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system.[6] Stir the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[6] Finally, add the palladium catalyst.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Data Presentation

Table 1: Starting Conditions for Optimization of Suzuki Coupling with this compound

ParameterRecommended Starting RangeNotes
Catalyst Loading 1 - 5 mol%For challenging substrates, a higher loading may be necessary initially.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[1]
Arylboronic Acid 1.1 - 1.5 equivalentsA large excess may lead to increased side products.[2]
Base 2.0 - 3.0 equivalentsInsufficient base can stall the reaction.[1]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates but can also increase side reactions.[1]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Catalyst C->D E Heat to Desired Temperature D->E F Monitor by TLC/LC-MS E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Troubleshooting_Flowchart cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization cluster_catalyst Catalytic System Evaluation Start Low Yield or Incomplete Reaction? Reagent_Check Check Purity of: - Boronic Acid - Aryl Halide - Solvent & Base Start->Reagent_Check Start Here Use_Fresh Use Fresh/ Purified Reagents Reagent_Check->Use_Fresh Condition_Check Optimize: - Temperature - Degassing - Stirring Reagent_Check->Condition_Check If Reagents are OK Adjust_Params Adjust Reaction Parameters Condition_Check->Adjust_Params Catalyst_Check Evaluate: - Catalyst Activity - Ligand Choice - Pd:Ligand Ratio Condition_Check->Catalyst_Check If Conditions are Optimized Catalyst_Check->Start Re-evaluate Screen_Systems Screen Different Catalysts/Ligands Catalyst_Check->Screen_Systems

References

Troubleshooting low yields in reactions with 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromoiodobenzene-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this deuterated building block.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogen atoms in this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the C-I bond will react selectively under carefully controlled conditions. This differential reactivity allows for sequential functionalization.

Q2: How should this compound be stored?

A2: It is recommended to store this compound at 4°C and protected from light. For long-term storage, especially when dissolved in a solvent, -20°C or -80°C is preferable to maintain its stability and isotopic purity.

Q3: Does the deuterium labeling affect the reactivity of this compound?

A3: The presence of deuterium atoms on the aromatic ring is generally not expected to have a significant electronic effect on the reactivity of the C-I and C-Br bonds in cross-coupling reactions. The primary kinetic isotope effect is negligible for the cleavage of carbon-halogen bonds in the rate-determining step of most of these reactions.

Troubleshooting Guides

This section provides troubleshooting guidance for common low-yield issues encountered in popular cross-coupling reactions with this compound.

Low Yields in Suzuki-Miyaura Coupling

Problem: The Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product.

Here is a logical workflow to troubleshoot this issue:

start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic acid, Base, Solvent) start->check_reagents check_catalyst Assess Catalyst Activity (Freshness, Ligand Choice) check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_catalyst->optimize_conditions Catalyst Active check_catalyst->success Issue Found & Resolved side_reactions Investigate Side Reactions (Homocoupling, Protodeboronation) optimize_conditions->side_reactions Optimization Ineffective optimize_conditions->success Optimization Successful side_reactions->start Identify & Mitigate

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Possible Causes and Solutions:

Potential Issue Troubleshooting Steps
Poor Reagent Quality - Boronic Acid/Ester: Ensure high purity. Consider using a fresh batch as boronic acids can degrade over time. - Base: Use a freshly opened or properly stored base. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be critical. - Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Catalyst Inactivity - Catalyst Freshness: Palladium catalysts, especially Pd(0) complexes, can be sensitive to air. Use a fresh catalyst or one stored under an inert atmosphere. - Ligand Choice: For less reactive C-Br bond coupling (if desired), or for challenging substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands).
Suboptimal Reaction Conditions - Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the rate and yield. - Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Concentration: Ensure appropriate concentration of reactants.
Side Reactions - Homocoupling: This can occur with both the aryl halide and the boronic acid. Reducing the reaction temperature or using a different catalyst/ligand combination can minimize this. - Protodeboronation: The boronic acid can be converted to the corresponding arene. Using a stronger base or anhydrous conditions can mitigate this.
Low Yields in Sonogashira Coupling

Problem: Low or no product yield is observed in the Sonogashira coupling of this compound with a terminal alkyne.

The following diagram illustrates the key components and their interplay in a Sonogashira coupling:

ArylHalide This compound (Selective C-I reactivity) Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) ArylHalide->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne Cu_Cocatalyst Copper(I) Co-catalyst (e.g., CuI) Alkyne->Cu_Cocatalyst Forms Copper Acetylide Product Coupled Product Pd_Catalyst->Product Reductive Elimination Cu_Cocatalyst->Pd_Catalyst Transmetalation Base Amine Base (e.g., Et₃N, DIPEA) Base->Alkyne Deprotonates

Caption: Key components and steps in the Sonogashira coupling reaction.

Possible Causes and Solutions:

Potential Issue Troubleshooting Steps
Catalyst System Inactivity - Palladium Catalyst: Ensure the Pd catalyst is active. Use a fresh batch if necessary. - Copper Co-catalyst: Copper(I) iodide is sensitive to oxidation. Use a fresh, high-purity source. - Ligand: If using a ligand, ensure it is free from phosphine oxides.
Reaction Environment - Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to Glaser-Hay homocoupling of the alkyne. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). - Solvent: Use anhydrous, amine-based solvents (like triethylamine) or co-solvents like THF or DMF that are properly dried and degassed.
Reagent Issues - Base: The amine base should be dry and in sufficient excess to act as both the base and often as the solvent. - Alkyne Purity: Impurities in the alkyne can poison the catalyst. Purify if necessary.
Temperature - Low Temperature: For the more reactive C-I bond, the reaction may proceed at room temperature or with gentle heating. If coupling at the C-Br bond is intended, higher temperatures will be necessary.

Experimental Protocols

The following are generalized starting protocols for common reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Selective Suzuki-Miyaura Coupling at the C-I Position

Objective: To selectively couple an aryl boronic acid at the iodine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl boronic acid, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst and degas for another 5 minutes.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Selective Sonogashira Coupling at the C-I Position

Objective: To selectively couple a terminal alkyne at the iodine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)

  • CuI (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous THF (if a co-solvent is needed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas (repeat 3 times).

  • Add the anhydrous solvent (e.g., Et₃N or a mixture of THF and Et₃N).

  • Degas the solution.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination at the C-I Position

Objective: To selectively couple a primary or secondary amine at the iodine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 - 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, SPhos, 0.02 - 0.04 equiv)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Technical Support Center: 4-Bromoiodobenzene-d4 Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cross-coupling reactions involving 4-Bromoiodobenzene-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki, Stille, and Sonogashira coupling reactions with this deuterated building block.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant difference in reactivity between the iodine and bromine substituents in this compound?

A1: The difference in reactivity stems from the disparity in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst, which is the initial and often rate-limiting step in the catalytic cycle of most cross-coupling reactions.[1] This inherent reactivity difference allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.

Q2: Can the deuterium atoms on the aromatic ring of this compound participate in side reactions?

A2: While the C-D bond is stronger than a C-H bond, leading to a kinetic isotope effect that generally makes C-D bond cleavage slower, the primary concern is not direct participation in the coupling reaction itself. A potential, though generally minor, side reaction to be aware of is H/D exchange. Under strongly basic conditions or at elevated temperatures, there is a possibility of deuterium scrambling with protic solvents or other reagents containing exchangeable protons.[2][3][4][5][6] However, for most standard cross-coupling protocols, this is not a major competing reaction.

Q3: What is the most common side reaction observed in the cross-coupling of this compound?

A3: Besides the potential for di-substitution, the most common side reactions are typically homocoupling of the coupling partner (e.g., boronic acid in Suzuki, organostannane in Stille, or alkyne in Sonogashira) and dehalogenation of the starting material or product.[7][8] Homocoupling is often promoted by the presence of oxygen or the use of certain catalysts and conditions. Dehalogenation, the replacement of a halogen with a hydrogen (or deuterium), can occur under reducing conditions within the reaction mixture.

Q4: How can I selectively achieve mono-coupling at the iodine position?

A4: Selective mono-coupling at the more reactive iodine site is achieved by carefully controlling the reaction conditions.[1][9] Key strategies include:

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling partner.

  • Temperature: Running the reaction at the lowest effective temperature to favor the kinetically preferred C-I bond activation.

  • Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed to prevent subsequent reaction at the C-Br position.

  • Catalyst and Ligand Choice: Employing a catalyst system known for high selectivity and activity at lower temperatures.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Coupled Product
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere.
Insufficiently Anhydrous/Anaerobic Conditions Thoroughly dry all glassware and solvents. Degas the reaction mixture by purging with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. Be aware that higher temperatures may lead to an increase in side products.
Incorrect Base The choice of base is critical. For Suzuki reactions, consider switching between carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Sonogashira, an amine base like triethylamine or diisopropylethylamine is common.[1][10]
Poor Quality Starting Materials Ensure the purity of your this compound and the coupling partner. Impurities can poison the catalyst.
Issue 2: Formation of Significant Amounts of Di-Coupled Product
Possible Cause Troubleshooting Step
Excess of Coupling Partner Reduce the equivalents of the boronic acid, organostannane, or alkyne to 1.05-1.1 equivalents relative to the this compound.
High Reaction Temperature Lower the reaction temperature. The C-Br bond activation becomes more favorable at elevated temperatures.[9]
Prolonged Reaction Time Monitor the reaction progress by TLC or GC/LC-MS and quench the reaction as soon as the starting material is consumed.
Highly Active Catalyst System Consider using a less reactive catalyst or ligand combination that exhibits greater selectivity for the C-I bond.
Issue 3: Presence of Homocoupling Side Products
Possible Cause Troubleshooting Step
Oxygen in the Reaction Mixture Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the experiment.
Copper(I) in Sonogashira (Glaser Coupling) For Sonogashira reactions, consider using a copper-free protocol if Glaser-Hay homocoupling of the alkyne is a significant issue.[11]
Decomposition of Organoboron or Organotin Reagents Use fresh and pure coupling partners. For Suzuki reactions, ensure the quality of the boronic acid.

Quantitative Data Summary

The following tables provide representative data on the impact of various reaction parameters on product distribution in cross-coupling reactions of dihaloarenes. The yields are illustrative and may vary depending on the specific substrate and precise reaction conditions.

Table 1: Suzuki Coupling of 4-Bromoiodobenzene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Mono-iodocoupled Product Yield (%)Di-coupled Product Yield (%)
Pd(PPh₃)₄ (2)-K₂CO₃ (2)Dioxane/H₂O8012~85<5
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1006~92~5
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF908~90<10

Table 2: Stille Coupling of 4-Bromoiodobenzene with (Tributylstannyl)benzene

Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Mono-iodocoupled Product Yield (%)Homocoupled Tin Reagent (%)
Pd(PPh₃)₄ (5)--Toluene11016~80~10
Pd₂(dba)₃ (2)P(o-tol)₃ (8)-THF9012~88<5
PdCl₂(AsPh₃)₂ (3)-CuI (10 mol%)NMP10010~90<5

Table 3: Sonogashira Coupling of 4-Bromoiodobenzene with Phenylacetylene

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Mono-iodocoupled Product Yield (%)Glaser Coupling Product (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)TEA (3)THF606~90~5
Pd(OAc)₂ (1)CuI (2)Piperidine (2)DMF808~85~10
Pd(P(t-Bu)₃)₂ (2)-K₂CO₃ (2)Toluene10012~88 (Copper-free)<2

Experimental Protocols

Selective Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Bubble argon through the mixture for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[1]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Selective Stille Coupling Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq.), the organostannane reagent (1.1 mmol, 1.1 eq.), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.08 mmol, 8 mol%) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. The filtrate can be washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Selective Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[10]

  • Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF, 10 mL) followed by triethylamine (TEA, 3.0 mmol, 3.0 eq.). Stir for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C if necessary. Monitor for the consumption of the starting material by TLC.

  • Workup: Once complete, dilute the mixture with diethyl ether and filter through a plug of silica gel, washing with additional ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Coupling Partner, Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst (& Ligand/Co-catalyst) solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Mono-coupled Product purify->product troubleshooting_logic start Low Yield of Desired Product? check_conditions Verify Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvents? - Correct Temperature? start->check_conditions Yes side_products Significant Side Products? start->side_products No, but still low yield check_reagents Assess Reagent Quality: - Fresh Catalyst/Ligand? - Pure Starting Materials? check_conditions->check_reagents di_coupling Di-Coupling Observed side_products->di_coupling Yes, Di-coupling homocoupling Homocoupling Observed side_products->homocoupling Yes, Homocoupling adjust_stoichiometry Adjust Stoichiometry: - Reduce Coupling Partner eq. di_coupling->adjust_stoichiometry degas_rigorously Improve Degassing Protocol homocoupling->degas_rigorously lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time copper_free Consider Copper-Free Sonogashira Protocol degas_rigorously->copper_free

References

Technical Support Center: Enhancing GC-MS Signal Intensity for 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Bromoiodobenzene-d4. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in achieving optimal signal intensity during Gas Chromatography-Mass Spectrometry (GC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the GC-MS signal intensity of this compound?

The signal intensity of this compound in a GC-MS analysis is influenced by several critical factors. These include the injection technique, the physical and chemical state of the GC inlet, the choice of the analytical column, and the settings of the mass spectrometer. For a thermally sensitive and potentially active compound like a halogenated aromatic, analyte degradation in a hot inlet can also be a significant cause of signal loss.[1][2] Optimizing each of these components is key to maximizing signal response.

Q2: Which injection technique is best for trace analysis of this compound?

For trace-level analysis, a splitless injection is the preferred technique.[3] This method ensures that nearly the entire sample is transferred to the GC column, which is crucial when analyte concentrations are very low.[4][5] To achieve the best results with splitless injection, it is essential to optimize parameters such as the liner type, inlet temperature, and the splitless hold time to ensure efficient sample vaporization and transfer without causing analyte degradation or peak broadening.[6][7]

Q3: How do I select an appropriate GC column for this compound analysis?

Selecting the right column is crucial for good separation and peak shape. For a semi-volatile, relatively non-polar compound like this compound, the ideal choice is a low-polarity stationary phase. A low-bleed column specifically designed for mass spectrometry (often designated with "-MS") is highly recommended to minimize baseline noise and improve the signal-to-noise ratio.[8]

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane)"Like dissolves like" principle ensures good interaction and separation based on boiling point.[9][10]
Internal Diameter (I.D.) 0.25 mmOffers a good balance between analytical efficiency (narrow peaks) and sample loading capacity.
Film Thickness 0.25 µmA thinner film leads to sharper peaks and less column bleed, which increases the signal-to-noise ratio.[4][11]
Length 30 mProvides a good balance of resolution, analysis time, and required head pressure for most applications.[12]

Q4: What are the recommended starting points for inlet and ion source temperatures?

Setting the correct temperatures is a balance between ensuring complete vaporization of the analyte and preventing its thermal degradation.[13] Higher temperatures in the ion source can also increase background noise, potentially reducing sensitivity.[14]

ParameterRecommended Starting TemperaturePurpose & Considerations
GC Inlet Temperature 250 °CMust be hot enough to vaporize the analyte quickly but low enough to prevent degradation.[1][6] This temperature may need to be optimized for your specific method.
MS Transfer Line Temp 280 °CEnsures the analyte remains in the gas phase as it moves from the column to the ion source, preventing cold spots and peak tailing.
MS Ion Source Temp 230 - 280 °CA hotter source can help keep it clean but may increase background noise.[14][15] Start at 230 °C and adjust if needed.

Q5: I suspect my this compound is degrading in the system. What are the signs and how can I prevent it?

Analyte degradation is a common issue with thermally labile or active compounds, especially in a hot GC inlet.[1]

  • Signs of Degradation: The primary indicator is a decrease in the peak area of the parent compound (this compound) accompanied by the appearance of new, sharp peaks in the chromatogram, which correspond to the degradation products.[1][16]

  • Prevention Strategies:

    • Reduce Inlet Temperature: Lower the inlet temperature in increments of 25 °C to find the lowest possible temperature that still allows for complete vaporization.[1]

    • Use an Inert Liner: Employ a deactivated glass liner, potentially with a taper at the bottom, to minimize contact between the analyte and hot metal surfaces within the inlet.[1][7]

    • Perform Inlet Maintenance: Regularly replace the septum and liner to prevent the buildup of active sites that can catalyze degradation.[17]

Q6: Is derivatization a viable option to improve the signal for this compound?

Derivatization is a chemical process used to modify an analyte to improve its chromatographic behavior or detectability.[18] This is typically done for compounds containing active hydrogen atoms, such as those with hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) functional groups.[19][20] Since this compound does not possess these active functional groups, derivatization is not a necessary or standard procedure to improve its signal intensity.

Troubleshooting Guide

Q: I'm seeing a very low or no signal for this compound. Where do I start troubleshooting?

A low or absent signal can stem from multiple sources. Follow a systematic approach to isolate the problem, starting from the sample injection and moving through the system to the detector.

G cluster_start cluster_system System Checks cluster_hardware Hardware Inspection cluster_ms Mass Spectrometer cluster_end start Low or No Signal Observed a 1. Verify System Integrity - Check for gas leaks - Confirm carrier gas purity start->a b 2. Review Injection Parameters - Correct injection mode (Splitless)? - Optimize splitless hold time a->b System OK end_node Signal Restored a->end_node Issue Found & Resolved c 3. Inspect GC Inlet - Septum cored or leaking? - Liner contaminated or broken? - Gold seal dirty? b->c Parameters OK b->end_node Issue Found & Resolved d 4. Assess Column - Installed at correct depth? - Inlet end contaminated? c->d Inlet OK c->end_node Issue Found & Resolved e 5. Review MS Settings - Correct ions in SIM mode? - Ion source requires cleaning? - MS tune file recent and passed? d->e Column OK d->end_node Issue Found & Resolved e->end_node MS Settings OK

Figure 1. Troubleshooting flowchart for diagnosing low signal intensity issues.

Q: The peak for this compound is tailing. What's the cause and solution?

Peak tailing for active compounds is often caused by undesirable interactions with the analytical system.[21]

  • Cause 1: Active Sites: The analyte may be interacting with active sites in the GC inlet (e.g., a dirty liner or metal surfaces) or on the column itself (e.g., contamination from previous injections).

    • Solution: Replace the inlet liner with a new, deactivated one.[21] If the problem persists, trim 15-30 cm from the front of the GC column to remove accumulated non-volatile residues.[17]

  • Cause 2: Insufficient Temperature: The inlet or transfer line temperature may be too low, causing the analyte to vaporize slowly or re-condense.

    • Solution: Ensure the inlet temperature is sufficient for rapid vaporization and that the MS transfer line temperature is at or above the final oven temperature.[21]

Q: My signal intensity is inconsistent across multiple injections. What should I check?

Poor reproducibility is often linked to the injection process or inlet hardware.

  • Cause 1: Septum Leak: A worn or cored septum can cause leaks during injection, leading to variable amounts of sample reaching the column.

    • Solution: Replace the septum. Ensure the septum nut is tightened correctly—not so loose that it leaks, but not so tight that it causes the septum to split.

  • Cause 2: Sample Backflash: If the injection volume is too large for the liner and inlet conditions, the sample vapor can expand beyond the liner's capacity, leading to sample loss and contamination of the gas lines.[5]

    • Solution: Reduce the injection volume or use a liner with a larger internal volume. Using a liner with glass wool can also help trap non-volatile material and provide a larger surface area for vaporization, improving reproducibility.[6][7]

  • Cause 3: Autosampler Syringe Issues: A faulty or dirty syringe can lead to inaccurate injection volumes.

    • Solution: Clean the syringe or replace it if necessary. Check for air bubbles in the syringe before injection.

Experimental Protocols & Workflows

Protocol 1: Optimizing Splitless Injection Parameters
  • Select an Inert Liner: Start with a single taper liner with a small plug of deactivated glass wool or a double taper liner.[6][7] The taper helps direct the sample to the column, and the wool aids in vaporization and traps non-volatile residues.[7]

  • Set Initial Inlet Temperature: Begin with an inlet temperature of 250 °C.[6]

  • Determine Splitless Hold Time: The hold time should be long enough for the carrier gas to sweep the liner volume 1.5 to 2 times, ensuring complete transfer of the analyte to the column.[6] This can be calculated or determined empirically by injecting a standard and varying the hold time (e.g., 0.5, 0.75, 1.0, 1.25 min) to find the point of maximum peak area without excessive solvent peak tailing.

  • Optimize Initial Oven Temperature: For effective solvent focusing and sharp peaks, the initial oven temperature should be set 10-15 °C below the boiling point of the sample solvent.[5] Hold this temperature for the duration of the splitless hold time.[6]

  • Evaluate and Refine: Analyze the peak shape and area. If degradation is suspected (see FAQ 5), reduce the inlet temperature by 25 °C and re-evaluate.

G cluster_prep Preparation cluster_gc GC Method Optimization cluster_decision Analysis cluster_final prep1 Prepare Standard of This compound gc1 Set Initial Parameters: - Inlet Temp: 250°C - Oven Temp: 10°C below solvent BP - Splitless Hold: 1.0 min prep1->gc1 prep2 Install Deactivated Splitless Liner prep2->gc1 gc2 Inject Standard & Acquire Data gc1->gc2 gc3 Evaluate Peak Area & Shape gc2->gc3 dec1 Is Signal Optimal? gc3->dec1 dec2 Vary Splitless Hold Time (0.5 - 1.5 min) dec1->dec2 No (Low Area) dec3 Vary Inlet Temperature (225 - 275°C) dec1->dec3 No (Poor Shape/ Degradation) final Final Optimized Method dec1->final Yes dec2->gc2 dec3->gc2

Figure 2. An experimental workflow for optimizing GC-MS parameters for this compound.
Protocol 2: Routine GC Inlet Maintenance

Regular maintenance is the most effective way to prevent many common GC problems, including poor sensitivity and peak shape. This should be performed after every 100-200 injections, or more frequently if analyzing dirty samples.

  • Cool Down: Cool the GC inlet and oven to a safe temperature (below 40 °C). Turn off the carrier gas flow at the instrument (do not turn off the tank).

  • Remove Column: Carefully remove the column nut from the inlet and withdraw the column.

  • Open Inlet: Remove the septum nut.

  • Replace Septum and Liner: Using forceps, remove the old septum. Open the inlet and remove the liner and its O-ring.

  • Inspect and Clean: Inspect the inside of the inlet for any visible contamination. If necessary, clean it with appropriate solvents (e.g., methanol, hexane) and a lint-free swab.

  • Install New Parts: Place a new, clean O-ring on a new, deactivated liner. Insert the liner into the inlet. Place a new septum into the septum head and secure the septum nut until it is finger-tight, then tighten an additional quarter-turn with a wrench. Do not overtighten.

  • Reinstall Column: Trim ~5 cm from the front of the column. Reinstall it into the inlet at the correct depth according to your instrument's manual.

  • Pressurize and Leak Check: Turn the carrier gas back on. Pressurize the inlet and perform an electronic leak check to ensure all connections are secure.

G cluster_params Key Variables cluster_effects Primary Effects inlet GC Inlet Parameters temp Inlet Temperature inlet->temp hold_time Splitless Hold Time inlet->hold_time liner Liner Type & Inertness inlet->liner vapor Analyte Vaporization temp->vapor Increases degrade Analyte Degradation temp->degrade Increases Risk transfer Analyte Transfer to Column hold_time->transfer Increases liner->vapor Improves liner->degrade Reduces Risk signal Signal Intensity & Peak Shape vapor->signal transfer->signal degrade->signal Decreases

Figure 3. Logical relationship between key GC inlet parameters and their effect on the final analyte signal.

References

Technical Support Center: 4-Bromoiodobenzene-d4 NMR Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Nuclear Magnetic Resonance (NMR) analysis of 4-Bromoiodobenzene-d4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance spectral resolution and obtain high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing broad or poorly resolved peaks in the ¹H NMR spectrum of my this compound sample?

A1: Several factors can contribute to broad peaks and poor resolution in your NMR spectrum. The most common culprits include:

  • Inhomogeneous Magnetic Field: The magnetic field across the sample volume must be highly uniform. The process of optimizing this uniformity is called shimming.[1][2] Poor shimming is a primary cause of broad, distorted peaks.

  • Sample Preparation Issues: The quality of your sample preparation is critical. Particulate matter, high sample viscosity due to excessive concentration, or the use of poor-quality NMR tubes can all degrade resolution.[3][4]

  • Instrumental Factors: Problems with the NMR spectrometer itself, such as temperature instability or hardware malfunction, can also lead to poor resolution.

  • Quadrupolar Effects: While more pronounced in solid-state NMR, the bromine and iodine atoms in your molecule are quadrupolar nuclei.[5][6][7] In solution, rapid molecular tumbling usually averages out these effects, but they can sometimes contribute to line broadening, especially at lower temperatures or in viscous solutions.

Q2: How can I differentiate between the aromatic signals in my this compound spectrum if they are overlapping?

A2: Overlapping aromatic signals are a common challenge. Here are a few strategies to improve their separation:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent used.[8][9][10][11] Switching to a solvent with different magnetic anisotropy, such as benzene-d6, can induce "Aromatic Solvent Induced Shifts" (ASIS) and often improve the dispersion of aromatic proton signals.[9]

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion in parts per million (ppm), which can help to resolve overlapping multiplets.

  • Optimize Shimming: Even with a well-prepared sample, suboptimal shimming can cause peaks to broaden and merge. Careful, iterative shimming is essential for maximizing resolution.[1][12]

Q3: What are the expected ¹H and ¹³C chemical shift ranges for this compound?

A3: For the non-deuterated analogue, 1-bromo-4-iodobenzene, the aromatic protons typically resonate between 7.0 and 8.0 ppm.[13][14][15] The deuterons in this compound will have very similar chemical shifts. Aromatic carbons generally appear in the 120-150 ppm range in the ¹³C NMR spectrum.[14][15] The exact chemical shifts will be influenced by the solvent.[8]

Q4: Can I use ¹H-¹H coupling constants to confirm my assignments?

A4: In the proton-decoupled deuterium spectrum of this compound, you will not observe D-D couplings in the same way you see H-H couplings in a proton spectrum. However, if you were analyzing the non-deuterated analogue, the proton-proton coupling constants would be very useful for determining the substitution pattern. For aromatic compounds, typical coupling constants are:

  • Ortho coupling (³JHH): 6-10 Hz

  • Meta coupling (⁴JHH): 1-3 Hz

  • Para coupling (⁵JHH): 0-1 Hz

These values are critical for distinguishing between different isomers of substituted benzenes.[16][17]

Troubleshooting Guides

Issue 1: Broad and Asymmetrical Peaks

Symptoms: Your spectral lines are wider than expected, and they may have a "tail" or appear distorted.

Possible Causes & Solutions:

CauseSolution
Poor Magnetic Field Homogeneity (Shimming) The primary cause of broad peaks is often inadequate shimming. Symmetrically broadened peaks can indicate a misadjusted Z1 or Z3 shim, while asymmetrical peaks often point to issues with Z2 or Z4 shims.[1][18] Follow a systematic shimming procedure, starting with the lower-order on-axis shims (Z1, Z2) and iterating until the lock signal is maximized and stable.[1][12]
Sample Concentration Too High A highly concentrated sample can lead to increased viscosity, which in turn causes broader lines. Try diluting your sample. For ¹³C NMR, a higher concentration is often needed for good signal-to-noise, but for ¹H (or ²H) NMR, a more dilute sample may yield better resolution.[4]
Presence of Paramagnetic Impurities Paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. If you suspect this, degas your sample using the freeze-pump-thaw method.[4]
Poor Quality NMR Tube Scratched or non-concentric NMR tubes can disrupt the magnetic field homogeneity. Always use high-quality, clean, and undamaged NMR tubes.[3]
Issue 2: Low Signal-to-Noise Ratio

Symptoms: The peaks of interest are weak and difficult to distinguish from the baseline noise.

Possible Causes & Solutions:

CauseSolution
Insufficient Sample Concentration While high concentration can degrade resolution, a sample that is too dilute will result in a poor signal-to-noise ratio. For deuterium NMR, which is inherently less sensitive than proton NMR, you may need a more concentrated sample than you would for a ¹H experiment.[19]
Incorrect Number of Scans The signal-to-noise ratio improves with the square root of the number of scans. If your signal is weak, increase the number of acquisitions.
Suboptimal Pulse Parameters Ensure that your pulse width and relaxation delay are set correctly for deuterium. An incorrect pulse angle or an insufficient relaxation delay can lead to signal attenuation.

Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation
  • Select a High-Quality NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.[3][4] To clean, rinse with a suitable solvent (e.g., acetone), followed by drying with a stream of dry nitrogen or in an oven at a moderate temperature.[3][20]

  • Weigh the Sample: Accurately weigh approximately 5-25 mg of this compound for a typical ¹H or ²H NMR experiment.[4]

  • Dissolve in Deuterated Solvent: Add 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) to dissolve the sample completely.[3][21] The filling height in the tube should be around 4-5 cm.[3]

  • Ensure Homogeneity: Gently vortex or invert the capped tube to ensure the solution is homogeneous.

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[3]

  • Cap and Label: Securely cap the NMR tube and label it clearly. Clean the outside of the tube with a lint-free wipe before inserting it into the spectrometer.[3]

Protocol 2: Manual Shimming for Optimal Resolution

This protocol assumes the spectrometer has been reasonably well-shimmed on a standard sample. Fine-tuning is required for each new sample.[1]

  • Insert the Sample and Lock: Insert your sample into the spectrometer. Lock onto the deuterium signal of the solvent. Adjust the lock power and phase for a stable, maximized lock signal.[12]

  • Spin the Sample (Optional but Recommended): For initial shimming of non-spinning shims, it can be helpful to spin the sample at a standard rate (e.g., 20 Hz). Spinning sidebands can indicate poor non-spinning shims.[12]

  • Shim On-Axis (Z) Shims:

    • Start by adjusting Z1 to maximize the lock level.

    • Next, adjust Z2 for maximum lock level.

    • Since Z1 and Z2 interact, iterate between them several times until no further improvement in the lock level is observed.[1]

    • Proceed to Z3 and Z4 in a similar iterative fashion, always returning to re-optimize the lower-order shims (Z1, Z2) after adjusting a higher-order one.[1]

  • Shim Off-Axis (X, Y) Shims: For most routine samples, only minor adjustments to the low-order off-axis shims (X, Y, XZ, YZ) are needed.[12] Adjust these in complementary pairs (e.g., X then Y) to further maximize the lock signal.

  • Observe the FID/Spectrum: Acquire a quick spectrum to check the line shape. The free induction decay (FID) should show a slow, smooth decay. A rapid decay indicates a poor shim.

  • Final Iteration: Make final, small adjustments to Z1 and Z2 to achieve the sharpest possible peaks.

Visualizations

Troubleshooting_Workflow start Start: Poor NMR Resolution check_shims Check Shims start->check_shims shim_issue Poor Shimming check_shims->shim_issue Poor check_sample Check Sample Prep check_shims->check_sample Good perform_shimming Perform Iterative Shimming (Z1, Z2, Z3...) shim_issue->perform_shimming end_good Resolution Improved perform_shimming->end_good end_bad Consult Instrument Specialist perform_shimming->end_bad No Improvement sample_issue Sample Issue check_sample->sample_issue Poor check_solvent Overlapping Peaks? check_sample->check_solvent Good remake_sample Prepare New Sample: - Filter - Check Concentration - Use Quality Tube sample_issue->remake_sample remake_sample->end_good remake_sample->end_bad No Improvement solvent_issue Yes check_solvent->solvent_issue Yes check_solvent->end_good No change_solvent Change Solvent (e.g., to Benzene-d6) solvent_issue->change_solvent change_solvent->end_good Shimming_Protocol cluster_start Initial Setup cluster_z_shims On-Axis Shimming cluster_xy_shims Off-Axis Shimming cluster_finish Final Check insert_sample 1. Insert Sample & Lock spin_sample 2. Spin Sample (20 Hz) insert_sample->spin_sample adjust_z1 3. Adjust Z1 for Max Lock spin_sample->adjust_z1 adjust_z2 4. Adjust Z2 for Max Lock adjust_z1->adjust_z2 iterate_z1z2 5. Iterate Z1/Z2 adjust_z2->iterate_z1z2 adjust_higher_z 6. Adjust Z3, Z4... iterate_z1z2->adjust_higher_z adjust_xy 7. Adjust X, Y Shims adjust_higher_z->adjust_xy check_fid 8. Check FID & Lineshape adjust_xy->check_fid final_touch 9. Final Z1/Z2 Tweak check_fid->final_touch result Optimized Resolution final_touch->result

References

Technical Support Center: Purification of 4-Bromoiodobenzene-d4 Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products derived from 4-Bromoiodobenzene-d4.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound reaction products, particularly after cross-coupling reactions such as Suzuki or Sonogashira couplings.

Issue 1: Poor Separation of Product from Starting Material (this compound) by Column Chromatography

Question Answer
Why is the starting material co-eluting with my product? This compound is a relatively non-polar compound. If your product has a similar polarity, separation can be challenging. This is common in reactions where the modification to the starting material does not significantly alter its overall polarity.
How can I improve the separation? Optimize the eluent system: Use thin-layer chromatography (TLC) to screen various solvent systems. A less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) will increase the retention time of both compounds, potentially leading to better separation. Aim for an Rf value of 0.2-0.3 for your desired product. Gradient elution: Start with a very non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This can help to first elute the less polar starting material cleanly before the product comes off the column.
What if changing the eluent doesn't work? Consider a different stationary phase: If separation on silica gel is poor, alumina (neutral, acidic, or basic) might offer different selectivity.[1] For very non-polar compounds, reverse-phase chromatography could also be an option. Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more concentrated band and improved separation.

Issue 2: Presence of Palladium Catalyst Residues in the Purified Product

Question Answer
My purified product is discolored (gray, black, or pink). How can I remove the residual palladium? Discoloration is a common sign of residual palladium catalyst. Several methods can be employed for its removal: Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can remove insoluble palladium species.[2] Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium. However, be aware that this can sometimes lead to loss of the desired product due to non-specific adsorption.[3] Palladium Scavengers: Specific scavenger resins with high affinity for palladium (e.g., thiol- or amine-functionalized silica) can be very effective for removing trace amounts of the catalyst.[3]
How can I tell if the palladium has been removed? TLC Staining: Some palladium complexes can be visualized on a TLC plate using specific stains. For example, a potassium permanganate stain can reveal dark spots where palladium is present. ICP-MS/AAS: For quantitative analysis, especially in a drug development setting, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods to determine the concentration of residual palladium. Regulatory limits for palladium in active pharmaceutical ingredients (APIs) are typically in the low ppm range (e.g., 10 ppm).[3]

Issue 3: Formation of Homocoupling Byproducts

Question Answer
I see a significant amount of a byproduct that corresponds to the dimer of my coupling partner (e.g., a biaryl from a boronic acid in a Suzuki reaction). How do I remove it? Homocoupling byproducts can be difficult to separate from the desired cross-coupled product due to their similar structures and polarities. Careful Chromatography: Fine-tuning the eluent system for column chromatography is the most common approach. A shallow gradient and careful fraction collection are often necessary. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The difference in solubility between the desired product and the homocoupled byproduct in a particular solvent system can be exploited to achieve high purity.
How can I prevent the formation of homocoupling byproducts in the first place? The formation of homocoupling byproducts is often influenced by the reaction conditions. Inert Atmosphere: Ensuring the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) can minimize oxidative homocoupling. Choice of Base and Ligand: The choice of base and phosphine ligand in a Suzuki coupling can significantly impact the extent of homocoupling.

Frequently Asked Questions (FAQs)

Q1: Will the deuterium labels on this compound be lost during purification?

A1: The deuterium atoms on the aromatic ring of this compound are generally stable under standard purification conditions like column chromatography and recrystallization. However, exposure to strongly acidic or basic conditions, or high temperatures in the presence of protic solvents, could potentially lead to H/D exchange. It is advisable to use neutral stationary phases and avoid unnecessarily harsh conditions.

Q2: What is a good starting point for a solvent system for column chromatography of a typical Suzuki coupling product of this compound?

A2: A good starting point for a Suzuki coupling product, which is often a biaryl compound, is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.

Q3: My product is a solid. What are some suitable recrystallization solvents?

A3: For biaryl compounds, which are common products, suitable recrystallization solvents often include alcohols (ethanol, methanol), hydrocarbons (hexane, toluene), or mixtures of these.[4] A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experimenting with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate) is recommended.[5]

Q4: How can I visualize my non-UV active product on a TLC plate?

A4: If your product is not UV-active, you can use a variety of chemical stains for visualization. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups. Other options include p-anisaldehyde or ceric ammonium molybdate (CAM) stains.[6]

Data Presentation

Table 1: Typical Eluent Systems for Column Chromatography Purification of Biaryl Compounds

Product PolarityStarting Eluent System (Hexane:Ethyl Acetate)Gradient Profile
Non-polar99:1 to 95:5Gradual increase to 90:10
Moderately Polar90:10 to 80:20Gradual increase to 70:30
Polar70:30 to 50:50Gradual increase to 30:70

Note: These are general guidelines. The optimal eluent system should be determined experimentally using TLC for each specific product.

Table 2: Effectiveness of Palladium Removal Techniques

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration through Celite®ModerateSimple, removes insoluble PdIneffective for soluble Pd species
Activated CarbonHighCost-effective, high surface areaPotential for product loss, fine particles can be hard to filter
Scavenger ResinsVery HighHigh selectivity for Pd, low product lossHigher cost
RecrystallizationVariableCan be very effective if Pd is excluded from the crystal latticeNot always effective for all Pd species or products

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the product has low solubility at room temperature and high solubility at the boiling point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Work-up cluster_purification Purification cluster_analysis Analysis reaction_mixture Crude Reaction Mixture extraction Aqueous Extraction reaction_mixture->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration drying->concentration column Column Chromatography concentration->column Primary Method recrystallization Recrystallization concentration->recrystallization If Solid tlc TLC Analysis column->tlc Fraction Analysis nmr_ms NMR / MS Analysis column->nmr_ms recrystallization->nmr_ms tlc->column Combine Fractions pure_product Pure Product nmr_ms->pure_product troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions_chrom Solutions cluster_solutions_recryst Solutions start Impure Product After Initial Work-up poor_separation Poor Separation start->poor_separation Co-eluting spots on TLC catalyst_residue Catalyst Residue start->catalyst_residue Discoloration oiling_out Product Oils Out start->oiling_out If solid & trying recrystallization no_crystals No Crystals Form start->no_crystals If solid & trying recrystallization optimize_eluent Optimize Eluent System poor_separation->optimize_eluent change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase scavengers Use Palladium Scavengers catalyst_residue->scavengers activated_carbon Treat with Activated Carbon catalyst_residue->activated_carbon change_solvent Change Solvent/Solvent Pair oiling_out->change_solvent scratch_flask Scratch Flask / Seed Crystals no_crystals->scratch_flask

References

Technical Support Center: Catalyst Selection and Optimization for 4-Bromoiodobenzene-d4 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromoiodobenzene-d4 in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl.[1][2] For this compound, the carbon-iodine bond is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst under milder reaction conditions.[2] This allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.

Q2: My reaction is not working. What are the first things I should check?

A2: For any palladium-catalyzed cross-coupling reaction, the most critical initial checks involve the integrity of your reagents and the reaction setup.[1]

  • Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) sources like Pd(PPh₃)₄ can degrade upon storage. Consider using a fresh batch or a more stable pre-catalyst.

  • Inert Atmosphere: Oxygen can deactivate the catalyst and lead to side reactions like the homocoupling of coupling partners (e.g., Glaser coupling in Sonogashira reactions).[1][3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: Verify the purity of your this compound, the coupling partner (e.g., boronic acid, alkyne, alkene), and the base. Impurities can poison the catalyst.[1]

Q3: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A3: The black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1][4] This indicates that the catalytically active Pd(0) species is not stable under the reaction conditions. To prevent this, you can:

  • Use Supporting Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the palladium center and prevent aggregation. Ensure you are using an appropriate ligand for your specific reaction.

  • Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1]

  • Check Solvent Choice: Some solvents may promote the formation of palladium black. For instance, in Sonogashira couplings, THF has been anecdotally reported to sometimes promote this issue.[4]

Q4: How can I achieve selective reaction at the iodine position of this compound?

A4: Achieving high selectivity for the C-I bond is accomplished by carefully tuning the reaction conditions to be as mild as possible.[2]

  • Temperature: Start with lower temperatures (e.g., room temperature to 50 °C) and only increase if the reaction is too slow.

  • Catalyst System: Use a catalyst system known for high activity at low temperatures. This often involves the use of bulky, electron-rich phosphine ligands.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br bond.

Q5: Can I perform a second cross-coupling reaction at the bromine position?

A5: Yes, the differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential cross-coupling reactions. After selectively functionalizing the iodo-position, you can introduce a second, different group at the bromo-position by employing more forcing reaction conditions (e.g., higher temperature, stronger base, or a more active catalyst system).

Troubleshooting Guides

Low to No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst * Use a fresh bottle of palladium catalyst or a more stable pre-catalyst.[3] * Ensure any Pd(II) pre-catalyst is properly reduced to Pd(0) in situ.
Insufficiently Inert Atmosphere * Thoroughly degas the solvent(s) using methods like freeze-pump-thaw or by bubbling with an inert gas (Ar or N₂) for an extended period.[1][3] * Ensure all glassware is oven-dried and the reaction is assembled under a positive pressure of inert gas.
Poor Reagent Quality * Check the purity of this compound and the coupling partner. Purify if necessary. * Use a fresh, anhydrous base and dry solvents. Moisture can interfere with many cross-coupling reactions.
Suboptimal Reaction Conditions * Temperature: The reaction may be too slow at the current temperature. Gradually increase the temperature and monitor for product formation. For C-Br bond activation, temperatures of 80-120 °C are often required.[5] * Base: The base may be too weak. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira and Heck, amine bases like Et₃N or DIPEA are typical.[1] * Solvent: Substrates may not be fully dissolved. Screen different solvents or solvent mixtures to improve solubility.[3]
Inappropriate Ligand * The chosen ligand may not be suitable for the substrate or reaction type. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[6]
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling of Coupling Partner (e.g., Biaryl, Diyne) * Presence of Oxygen: Oxygen can promote oxidative homocoupling, especially in Sonogashira (Glaser coupling) and Suzuki reactions.[1][3] Rigorously exclude air from the reaction. * Copper Catalyst (Sonogashira): The copper co-catalyst can facilitate alkyne dimerization.[7] Consider running the reaction under copper-free conditions.[1]
Protodehalogenation (Replacement of Br or I with H) * Source of Protons: Traces of water or other protic impurities in the solvent or reagents. Ensure all components are anhydrous. * Reaction Conditions: Harsh conditions or certain bases can sometimes lead to this side reaction.
Reaction at Both Bromo and Iodo Positions * Conditions too Forcing: The reaction temperature may be too high or the reaction time too long, leading to a loss of selectivity. Reduce the temperature and monitor the reaction progress more frequently.

Data Presentation: Catalyst System Comparison for Selective C-I Coupling

The following tables provide a summary of typical starting conditions for various cross-coupling reactions with aryl iodides. These serve as a guideline for initial experiments with this compound, aiming for selective reaction at the iodo-position. Yields are illustrative and will vary based on the specific coupling partner and precise conditions.

Table 1: Suzuki-Miyaura Coupling Conditions Reaction: this compound + Arylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄ (2-5)-K₂CO₃Toluene/H₂O80-1001285-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80890-98
PdCl₂(dppf) (3)-Cs₂CO₃DMF901288-96

Table 2: Sonogashira Coupling Conditions Reaction: this compound + Terminal Alkyne

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄ (5)CuI (5)Et₃NTHF25-501680-95
PdCl₂(PPh₃)₂ (2)CuI (4)DIPEAToluene601285-95
Pd(OAc)₂ (2)- (Copper-free)PPh₃, Cs₂CO₃Acetonitrile802475-90

Table 3: Heck Coupling Conditions Reaction: this compound + Alkene (e.g., n-Butyl Acrylate)

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001285-95
Pd(OAc)₂ (0.5-1)P(o-tol)₃ (1-2)K₂CO₃Acetonitrile80-1001080-90
Herrmann's Catalyst (0.1)-NaOAcNMP1206>90

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1).[2]

  • Reaction: Heat the mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours).[2] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the Iodo-Position

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).[2]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) for the required time (e.g., 16 hours), monitoring progress by TLC or LC-MS.[2]

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound start Start: Reaction with This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki Boronic Acid sonogashira Sonogashira (C-C Alkyne) coupling_type->sonogashira Alkyne heck Heck (C-C Alkenyl) coupling_type->heck Alkene catalyst_choice Select Catalyst System (Based on literature/screening) suzuki->catalyst_choice sonogashira->catalyst_choice heck->catalyst_choice pd_pph3_4 Pd(PPh3)4 (General purpose) catalyst_choice->pd_pph3_4 pd_oac_ligand Pd(OAc)2 + Ligand (e.g., SPhos, P(o-tol)3) catalyst_choice->pd_oac_ligand pdcl2_ligand PdCl2(L)2 (e.g., L=PPh3, dppf) catalyst_choice->pdcl2_ligand run_reaction Run Reaction under Mild Conditions for C-I Selectivity pd_pph3_4->run_reaction pd_oac_ligand->run_reaction pdcl2_ligand->run_reaction troubleshoot Monitor & Troubleshoot (Yield, Purity, Side Products) run_reaction->troubleshoot success Successful C-I Coupling Isolate Product troubleshoot->success Good Result optimize Optimize Conditions (Temp, Base, Solvent) troubleshoot->optimize Poor Result optimize->run_reaction

Caption: A decision workflow for selecting a catalyst system for reactions with this compound.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex1 Ar-Pd(II)L2-I pd0->pd_complex1 Ar-I reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L2-R pd_complex1->pd_complex2 R-B(OH)2 (activated by base) transmetalation Transmetalation pd_complex2->pd0 Ar-R reagents Ar-I + R-B(OH)2 reagents->pd0 product Ar-R product->pd_complex2 base Base (e.g., K2CO3) base->pd_complex1

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Validation & Comparative

Comparison Guide: 4-Bromoiodobenzene-d4 vs. Non-deuterated 4-bromoiodobenzene in Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-bromoiodobenzene-d4 and its non-deuterated isotopologue, 4-bromoiodobenzene, with a focus on their application in kinetic studies to elucidate chemical reaction mechanisms. The primary difference in their reactivity stems from the kinetic isotope effect (KIE), a powerful tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.

The Principle of the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.[1] In the context of comparing this compound with 4-bromoiodobenzene, we are examining the deuterium KIE (kH/kD).

The origin of the primary deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[2] Due to its greater mass, deuterium has a lower vibrational frequency, resulting in a lower ZPE for the C-D bond compared to the C-H bond.[3] Consequently, more energy is required to break a C-D bond than a C-H bond.

If the C-H bond is cleaved during the rate-determining step (RDS) of a reaction, the reaction will proceed more slowly for the deuterated compound. This results in a "normal" primary KIE, where the ratio of the rate constants (kH/kD) is significantly greater than 1, typically ranging from 2 to 8.[3][4] If this bond is not broken in the RDS, the kH/kD ratio will be close to 1.

Suzuki_Cycle cluster_cha Potential C-H Activation Pathway pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation (Ar'-B(OR)₂) product Ar-Ar' (Product) tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration cha_step C-H Activation (RDS?) cha_step->oa_complex Forms Pd-Aryl Intermediate note KIE is measured here (kH/kD > 1) ArH Ar-H / Ar-D ArH->cha_step Experimental_Workflow A 1. Prepare 1:1 Mixture 4-Bromoiodobenzene (H) This compound (D) B 2. Set up Reaction Add coupling partner (limiting), base, solvent A->B C 3. Initiate & Run Reaction Add catalyst Stop at ~10-20% conversion B->C D 4. Isolate Products C->D E 5. Analyze Product Ratio [Product-H] / [Product-D] (GC-MS or NMR) D->E F 6. Calculate KIE kH/kD = [Product-H] / [Product-D] E->F

References

A Comparative Analysis of 4-Bromoiodobenzene-d4 and Other Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is paramount for achieving accurate and reliable quantification of target analytes. An internal standard is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and analysis. The ideal internal standard mimics the chemical and physical properties of the analyte of interest, thus experiencing similar effects from the sample matrix and analytical process.

This guide provides a comparative analysis of 4-Bromoiodobenzene-d4, a deuterated internal standard, against other commonly used internal standards, with a focus on their application in the analysis of persistent organic pollutants (POPs) and other organic compounds.

The Role and Importance of Internal Standards

Internal standards are crucial for compensating for variations that can occur at various stages of an analytical workflow, including:

  • Sample Preparation: Losses during extraction, cleanup, and concentration steps.

  • Injection: Variability in the injected volume.

  • Chromatographic Separation: Fluctuations in column performance and retention time.

  • Mass Spectrometric Detection: Ion suppression or enhancement caused by the sample matrix.

By adding a fixed amount of an internal standard to every sample, calibrator, and blank, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio corrects for the aforementioned variations, leading to improved precision and accuracy.

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is critical for robust method development. The most common types include stable isotope-labeled (SIL) internal standards and structural analogs.

Stable Isotope-Labeled (SIL) Internal Standards are considered the gold standard in mass spectrometry. In these standards, one or more atoms in the analyte molecule are replaced with their stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).

  • Deuterated Internal Standards (e.g., this compound): These are widely used due to their lower cost of synthesis compared to other SILs. This compound, with four deuterium atoms replacing hydrogen on the benzene ring, is structurally very similar to its non-labeled counterpart and other aromatic analytes. However, a key consideration is the deuterium isotope effect , where the difference in mass between hydrogen and deuterium can sometimes lead to a slight chromatographic shift. This can result in the analyte and the internal standard eluting at slightly different times, potentially experiencing different matrix effects. There is also a small risk of H/D exchange , where deuterium atoms may be replaced by hydrogen atoms from the sample or solvent, which would compromise the integrity of the standard.

  • ¹³C-Labeled Internal Standards: These are often considered the most ideal type of SIL. The larger mass difference between ¹²C and ¹³C results in a negligible isotope effect, ensuring near-perfect co-elution with the analyte. This co-elution is critical for accurately compensating for matrix effects, as both the analyte and the internal standard experience the same ionization conditions in the mass spectrometer's source. The C-C bonds are also more stable, eliminating the risk of isotopic exchange.

Structural Analogs are compounds that are chemically similar to the analyte but not isotopically labeled. They are typically used when a suitable SIL is not available or is prohibitively expensive. While they can correct for some variability in sample preparation, they may not have the same chromatographic retention or ionization response as the analyte, leading to less accurate correction for matrix effects.

Performance Comparison: this compound vs. Alternatives

The choice of an internal standard significantly impacts the performance of an analytical method. The following table summarizes a hypothetical performance comparison based on typical characteristics observed in the literature for different types of internal standards in the context of analyzing a persistent organic pollutant like a polychlorinated biphenyl (PCB) or a polybrominated diphenyl ether (PBDE) by GC-MS.

Performance Parameter This compound (Deuterated) ¹³C-Labeled PCB/PBDE Structural Analog (e.g., PCB Congener not in sample)
Chromatographic Co-elution with Analyte Good to Excellent (potential for slight retention time shift)Excellent (near-perfect co-elution)Fair to Good (retention time will differ)
Correction for Matrix Effects GoodExcellentFair
Recovery During Sample Preparation ExcellentExcellentGood
Risk of Isotopic Exchange Low, but possible under certain conditionsNegligibleNot Applicable
Cost ModerateHighLow to Moderate
Availability Generally goodCan be limited for some analytesGenerally good
Overall Reliability for Trace Analysis HighVery HighModerate

Experimental Protocols

A robust and well-documented experimental protocol is essential for reproducible and reliable results. Below is a representative workflow for the analysis of persistent organic pollutants (POPs) in an environmental sample using an internal standard.

1. Sample Preparation and Extraction

  • Objective: To extract the target analytes and the internal standard from the sample matrix.

  • Procedure:

    • A known amount of the sample (e.g., 10g of soil or sediment) is accurately weighed into a clean extraction vessel.

    • A known amount of the internal standard solution (e.g., this compound or a ¹³C-labeled PCB/PBDE mixture) is spiked into the sample.

    • The sample is mixed with a drying agent (e.g., sodium sulfate).

    • The analytes are extracted using an appropriate solvent (e.g., hexane/acetone mixture) via a technique such as Soxhlet extraction or pressurized liquid extraction (PLE).

    • The extract is concentrated to a smaller volume.

2. Sample Cleanup

  • Objective: To remove interfering co-extracted compounds from the sample matrix.

  • Procedure:

    • The concentrated extract is passed through a multi-layer silica gel column or a gel permeation chromatography (GPC) system.

    • The column is eluted with an appropriate solvent to separate the analytes from interfering substances.

    • The cleaned-up extract is collected and concentrated.

3. GC-MS Analysis

  • Objective: To separate, identify, and quantify the target analytes.

  • Procedure:

    • The final extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • The analytes are separated on a capillary column based on their boiling points and polarity.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and records the mass-to-charge ratio of the ions.

    • The concentration of each analyte is calculated by comparing its peak area to the peak area of the corresponding internal standard.

Visualizing the Workflow

The following diagrams illustrate the key stages of the analytical process.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample Weighing Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (Soxhlet/PLE) Spiking->Extraction Concentration1 Concentration Extraction->Concentration1 Cleanup Column Chromatography (Silica/GPC) Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS Data Data Processing & Quantification GCMS->Data Internal_Standard_Logic Analyte Analyte in Sample Process Analytical Process (Extraction, Cleanup, Injection) Analyte->Process IS Internal Standard (IS) IS->Process Analyte_Loss Analyte Loss/ Signal Variation Process->Analyte_Loss IS_Loss IS Loss/ Signal Variation Process->IS_Loss MS_Signal_Analyte Analyte MS Signal Analyte_Loss->MS_Signal_Analyte MS_Signal_IS IS MS Signal IS_Loss->MS_Signal_IS Ratio Ratio Calculation (Analyte Signal / IS Signal) MS_Signal_Analyte->Ratio MS_Signal_IS->Ratio Concentration Accurate Concentration Ratio->Concentration

The Gold Standard for Accuracy: Validating Analytical Methods with 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable analytical data is paramount. In the realm of quantitative analysis, particularly when dealing with complex matrices, the choice of an appropriate internal standard is a critical factor that can significantly impact the quality of results. This guide provides a comprehensive comparison of analytical method validation using 4-Bromoiodobenzene-d4 as a deuterated internal standard, highlighting its superior performance against non-isotopically labeled alternatives and providing detailed experimental frameworks.

Deuterated internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based analytical methods.[1][2] Their key advantage lies in their structural and chemical similarity to the analyte of interest. By replacing hydrogen atoms with heavier deuterium isotopes, the molecular weight is increased, allowing for distinct detection by a mass spectrometer, while the physicochemical properties remain nearly identical.[3][4] This ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations and matrix effects that can otherwise lead to inaccurate quantification.[5][6]

Performance Comparison: The Deuterated Advantage

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound consistently leads to enhanced accuracy and precision in analytical methods. To illustrate this, the following tables summarize typical validation data, comparing the performance of a hypothetical analytical method using this compound versus a non-deuterated structural analog (e.g., 4-Bromoanisole) for the quantification of a hypothetical brominated analyte.

Validation Parameter This compound (Deuterated IS) 4-Bromoanisole (Non-Deuterated Analog IS) Acceptance Criteria (Typical)
Accuracy (% Bias)
Low QC-2.5%-12.8%± 15% (± 20% at LLOQ)
Medium QC1.8%8.5%± 15%
High QC-0.5%6.2%± 15%
Precision (% CV)
Low QC4.1%14.5%≤ 15% (≤ 20% at LLOQ)
Medium QC2.5%9.8%≤ 15%
High QC1.9%7.5%≤ 15%
Linearity (r²) 0.99950.9952≥ 0.99
Matrix Effect (% CV of IS-normalized MF) 3.5%18.2%≤ 15%

Table 1: Comparison of Key Validation Parameters. LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent difference from the nominal concentration; r²: Coefficient of determination; MF: Matrix Factor. The data for the non-deuterated analog is illustrative of potential performance degradation.

Experimental Protocols: A Framework for Validation

Detailed and robust experimental protocols are the bedrock of any validated analytical method. Below are representative methodologies for key validation experiments.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Accurately weigh and dissolve the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare individual stock solutions at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create a series of calibration standards and quality control (QC) samples at low, medium, and high concentration levels. The internal standard working solution is prepared by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, serum), add 25 µL of the internal standard working solution.

  • For calibration and QC samples, add 25 µL of the respective analyte working solutions. For blank samples, add 25 µL of the solvent.

  • Vortex the samples for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

Method Validation Experiments
  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interfering peaks are present at the retention times of the analyte and this compound.

  • Calibration Curve and Linearity: Prepare a series of calibration standards (typically 6-8 non-zero concentrations) and analyze them to establish the relationship between the peak area ratio (analyte/internal standard) and concentration. The linearity should be assessed using a regression model with a weighting factor if necessary.

  • Accuracy and Precision: Analyze replicate QC samples (n=6) at low, medium, and high concentrations on three separate occasions to determine the intra- and inter-day accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is typically done by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor across different matrix lots should be within acceptable limits (typically ≤15%).[6]

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Spike_Analyte Spike Analyte (Cal/QC) Add_IS->Spike_Analyte Protein_Precipitation Protein Precipitation Spike_Analyte->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Figure 1. A typical experimental workflow for bioanalysis using a deuterated internal standard.

Logical_Relationship cluster_properties Physicochemical Properties cluster_outcome Impact on Validation Analyte Analyte Extraction_Recovery Extraction Recovery Analyte->Extraction_Recovery similar Chromatographic_Behavior Chromatographic Behavior Analyte->Chromatographic_Behavior similar Ionization_Efficiency Ionization Efficiency Analyte->Ionization_Efficiency similar Deuterated_IS This compound (Deuterated IS) Deuterated_IS->Extraction_Recovery very similar Deuterated_IS->Chromatographic_Behavior co-elutes Deuterated_IS->Ionization_Efficiency very similar High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Non_Deuterated_IS Non-Deuterated Analog IS Non_Deuterated_IS->Extraction_Recovery may differ Non_Deuterated_IS->Chromatographic_Behavior different RT Non_Deuterated_IS->Ionization_Efficiency may differ Lower_Accuracy Lower Accuracy & Precision Non_Deuterated_IS->Lower_Accuracy

Figure 2. Logical relationship illustrating the superiority of a deuterated internal standard.

References

Cross-Validation of qNMR Results: A Comparative Guide to 4-Bromoiodobenzene-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances with high precision and accuracy. A critical component of the qNMR workflow is the use of an internal standard (IS), a stable compound of known purity and concentration against which the analyte is quantified. This guide provides a comprehensive comparison of 4-Bromoiodobenzene-d4 as a potential internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.

Performance Comparison of qNMR Internal Standards

The selection of an appropriate internal standard is paramount for reliable qNMR results. The ideal standard should possess signals in a region of the ¹H NMR spectrum free from overlap with analyte signals, exhibit long-term stability, be non-volatile, and have a known high purity. The following table summarizes the key performance characteristics of this compound and other common internal standards.

Internal StandardKey AdvantagesCommon SolventsPotential Disadvantages
This compound Simple aromatic signals in a relatively uncongested region of the spectrum. The deuteration eliminates signals that could interfere with analyte peaks. Its aromatic nature makes it suitable for quantifying a wide range of organic molecules.CDCl₃, DMSO-d₆, Acetone-d₆Limited published data on direct cross-validation studies.
Maleic Acid High purity, stable solid, simple singlet in ¹H NMR.[1]D₂O, DMSO-d₆Signal position can overlap with aromatic protons of the analyte.[1]
Dimethyl Sulfone (DMSO₂) High purity, stable solid, sharp singlet.[1]D₂O, CDCl₃, DMSO-d₆Can be challenging to remove from the sample after analysis.
1,4-Bis(trimethylsilyl)benzene-d4 (BTMSB-d4) Two singlets in non-aromatic regions, high stability. Structurally similar to this compound, suggesting comparable performance.[2][3]CDCl₃, DMSO-d₆, CD₃ODAvailability and cost may be a consideration.
3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP-d4) Water-soluble, provides a sharp reference signal at 0 ppm.D₂OCan interact with certain analytes, leading to chemical shift variations.

Experimental Protocols

Accurate and reproducible qNMR results are contingent on a meticulously executed experimental protocol. Below are detailed methodologies for sample preparation and data acquisition using an internal standard.

Sample Preparation
  • Stock Solution of Internal Standard: Accurately weigh a known amount of the high-purity internal standard (e.g., this compound). Dissolve it in a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to create a stock solution with a precisely known concentration.

  • Analyte Solution: Accurately weigh the analyte and dissolve it in the same deuterated solvent to prepare a stock solution.

  • qNMR Sample Preparation: In a clean NMR tube, accurately transfer a known volume of the analyte stock solution and a known volume of the internal standard stock solution. The ratio of analyte to internal standard should be chosen to yield integrated signal areas that are of a similar magnitude for optimal accuracy.

NMR Data Acquisition

To ensure the quantitative nature of the NMR experiment, specific acquisition parameters must be carefully optimized:

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and internal standard signals of interest.[1] This ensures complete relaxation of the nuclei between scans, leading to signal intensities that are directly proportional to the number of protons. An inversion-recovery experiment can be used to determine the T₁ values.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of less than 1%).[4]

  • Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest and provide a clean baseline on both sides of the spectrum.

  • Digital Resolution: Ensure sufficient digital resolution by adjusting the acquisition time (at) and the number of data points (np).

Data Processing and Quantification

  • Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: A flat baseline is crucial for accurate integration. Apply a suitable baseline correction algorithm.

  • Integration: Integrate the well-resolved signals of both the analyte and the internal standard. The integration region should be wide enough to include the entire signal.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Purityanalyte (%) = (Ianalyte⁄Nanalyte) × (NIS⁄IIS) × (MWanalyte⁄manalyte) × (mIS⁄MWIS) × PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • PurityIS = Purity of the internal standard

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps in a typical qNMR experiment and the logical relationship for selecting a suitable internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Weigh Internal Standard dissolve_IS Dissolve IS in Deuterated Solvent weigh_IS->dissolve_IS weigh_Analyte Weigh Analyte dissolve_Analyte Dissolve Analyte in Deuterated Solvent weigh_Analyte->dissolve_Analyte mix Mix Analyte and IS Solutions dissolve_IS->mix dissolve_Analyte->mix load_sample Load Sample into Spectrometer mix->load_sample optimize_params Optimize Acquisition Parameters (d1, ns, etc.) load_sample->optimize_params acquire_data Acquire 1H NMR Spectrum optimize_params->acquire_data ft_phase Fourier Transform & Phasing acquire_data->ft_phase baseline Baseline Correction ft_phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR) analysis using an internal standard.

IS_Selection start Start: Select qNMR Internal Standard no_overlap No Signal Overlap with Analyte? start->no_overlap high_purity High Purity (>99%)? no_overlap->high_purity Yes unsuitable Unsuitable, Re-evaluate Choice no_overlap->unsuitable No stable Chemically Stable & Non-volatile? high_purity->stable Yes high_purity->unsuitable No soluble Soluble in Chosen Deuterated Solvent? stable->soluble Yes stable->unsuitable No suitable Suitable Internal Standard soluble->suitable Yes soluble->unsuitable No

References

A Comparative Analysis of C-Br vs. C-I Bond Reactivity in 4-Bromoiodobenzene-d4 for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of complex aromatic molecules for pharmaceuticals and advanced materials, the selective functionalization of polyhalogenated substrates is a cornerstone technique. 4-Bromoiodobenzene-d4, a deuterated analog of 4-bromoiodobenzene, presents an excellent platform for investigating the differential reactivity of carbon-halogen bonds. This guide provides a comprehensive comparison of the reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this molecule, supported by experimental data and detailed protocols for key palladium-catalyzed cross-coupling reactions.

The fundamental principle governing the selective reactivity lies in the disparity of bond dissociation energies between the C-I and C-Br bonds. The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to cleavage.[1] This difference is exploited in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The lower bond energy of the C-I bond translates to a lower activation energy for this crucial step, thus enabling selective reaction at the iodine-bearing position under carefully controlled conditions.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the selective functionalization of the C-I bond in 4-bromoiodobenzene in three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. While specific data for the deuterated analog (d4) is not extensively published, the reactivity is expected to be comparable to the non-deuterated form, as the primary determinant of selectivity is the carbon-halogen bond strength.

Table 1: Suzuki-Miyaura Coupling – Selective C-I Arylation

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of 4-Bromo-4'-[ring]-biphenyl
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O803~82
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O9012~90
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006~85

Table 2: Sonogashira Coupling – Selective C-I Alkynylation

Coupling PartnerCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%) of 4-Bromo-1-(alkynyl)benzene
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTolueneRT6~85-95
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMFRT4~90
1-HexynePd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃1,4-Dioxane6012~88

Table 3: Buchwald-Hartwig Amination – Selective C-I Amination

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of N-(4-Bromophenyl)amine | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~85 | | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~80 | | n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Butanol | 100 | 12 | ~75 |

Experimental Protocols

Detailed methodologies for the selective functionalization of the C-I bond in 4-bromoiodobenzene are provided below. These protocols can be adapted for the deuterated analog.

Protocol 1: Selective Suzuki-Miyaura Coupling

This procedure describes the selective coupling of an arylboronic acid at the iodine position of 4-bromoiodobenzene.[2]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene and water, and degas the mixture by bubbling with the inert gas for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80°C and stir for 3-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the iodine position.[3]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Toluene (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add toluene and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination

This procedure outlines the selective amination at the iodine position.[4]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • BINAP (0.06 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube.

  • Add this compound and toluene.

  • Add the amine to the mixture.

  • Seal the tube and heat the reaction to 100°C for 8-16 hours.

  • Cool the reaction to room temperature, dilute with ether, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, highlighting the initial selective oxidative addition step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Selective at C-I) transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product start 4-Bromoiodobenzene-d₄ (Ar-I) start->oa_complex boronic_acid R-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

Sonogashira_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Selective at C-I) transmetalation_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR transmetalation_complex->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation_complex alkyne H-C≡CR alkyne->cu_acetylide cuI CuI cuI->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycle for the selective Sonogashira coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Selective at C-I) amido_complex Ar-Pd(II)(NR₂')L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂' amido_complex->product start 4-Bromoiodobenzene-d₄ (Ar-I) start->oa_complex amine HNR₂' amine->amido_complex base Base base->amido_complex

Caption: Catalytic cycle for the selective Buchwald-Hartwig amination.

Conclusion

The pronounced difference in reactivity between the C-I and C-Br bonds in this compound provides a powerful tool for synthetic chemists. By judiciously selecting reaction conditions, highly selective functionalization of the more labile C-I bond can be achieved in a variety of palladium-catalyzed cross-coupling reactions. This allows for a stepwise approach to the synthesis of complex, unsymmetrically substituted aromatic compounds, which is of great value in the development of novel pharmaceuticals and functional materials. The C-Br bond, being more robust, remains available for subsequent transformations under more forcing conditions, further enhancing the synthetic utility of this versatile building block.

References

A Comparative Guide to Isotopic Effect Studies Using 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromoiodobenzene-d4 with its non-deuterated counterpart, 4-Bromoiodobenzene, in the context of isotopic effect studies. By leveraging experimental data from analogous compounds, this document outlines the practical applications and performance differences driven by deuteration in both synthetic chemistry and metabolic stability assays.

Introduction to the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In the case of this compound, the four hydrogen (protium, ¹H) atoms on the benzene ring are replaced with deuterium (²H). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[2] Consequently, reactions involving the cleavage of a C-D bond require more energy and proceed at a slower rate.[1][2] This difference, expressed as the ratio of rate constants (kH/kD), is a powerful tool for elucidating reaction mechanisms and enhancing the metabolic profiles of drug candidates.[3][4]

Comparative Performance in Chemical Synthesis

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, involves the oxidative addition of an aryl halide to a palladium catalyst as a key step. The rate of this step is sensitive to the strength of the carbon-halogen bond and, in cases where C-H bond activation is involved or in close proximity, can be influenced by isotopic substitution.

Representative Data: Kinetic Isotope Effects in the Suzuki-Miyaura Reaction of Aryl Halides

To illustrate the impact of isotopic substitution on reaction kinetics, the following table summarizes experimental ¹³C KIEs for the oxidative addition step in the Suzuki-Miyaura reaction of aryl bromides and iodides. A significant normal KIE ( > 1) indicates that the cleavage of the C-X bond is part of the rate-determining step.

Coupling PartnersCatalyst SystemIsotope PositionObserved KIE (k_light / k_heavy)Implication
Aryl Bromide + Aryl Boronic AcidPd(PPh₃)₄C-Br1.020Oxidative addition to a monoligated Pd complex is rate-determining.[5]
Aryl Iodide + Aryl Boronic AcidPd(PPh₃)₄C-I1.002Binding of the aryl iodide, not C-I bond cleavage, is the first irreversible step.[5]

This data is representative of the KIE for the carbon-halogen bond, not a direct H/D KIE on the aromatic ring. However, it demonstrates how isotopic effects are used to probe reaction mechanisms. For this compound, a secondary KIE might be observed, providing further mechanistic insight.

Comparative Performance in Metabolic Stability

A primary application of deuteration in drug development is to enhance metabolic stability. Many drug molecules are metabolized by Cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds.[6] By replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism can be significantly reduced, leading to improved pharmacokinetic properties such as a longer half-life and increased drug exposure.[7][8]

Representative Data: Metabolic Stability of Deuterated vs. Non-Deuterated Enzalutamide

While specific metabolic stability data for this compound is not published, the following data from a study on Enzalutamide (ENT) and its N-trideuteromethyl analog (d₃-ENT) provides a clear and quantitative comparison of how deuteration impacts in vitro metabolism in liver microsomes. The N-demethylation of Enzalutamide is a primary metabolic pathway mediated by CYP enzymes.[7]

CompoundMicrosome SourceIntrinsic Clearance (CL_int)KIE (kH/kD)
Enzalutamide (ENT)Rat Liver Microsomes18.1 µL/min/mg\multirow{2}{}{~2.0}
d₃-Enzalutamide (d₃-ENT) Rat Liver Microsomes 9.1 µL/min/mg
Enzalutamide (ENT)Human Liver Microsomes11.8 µL/min/mg\multirow{2}{}{~3.7}
d₃-Enzalutamide (d₃-ENT) Human Liver Microsomes 3.2 µL/min/mg

Data sourced from a study on the metabolism and pharmacokinetics of enzalutamide.[7] The KIE is calculated as the ratio of intrinsic clearances (CL_int ENT / CL_int d₃-ENT).

The results clearly demonstrate that the deuterated analog, d₃-ENT, has a significantly lower intrinsic clearance in both rat and human liver microsomes, indicating enhanced metabolic stability.[7] This is a direct consequence of the kinetic isotope effect on the CYP-mediated N-demethylation pathway.

Experimental Protocols

A. Protocol for Determining Kinetic Isotope Effects in Suzuki-Miyaura Coupling

This protocol describes a representative experiment for measuring the ¹³C KIE in a Suzuki-Miyaura reaction via quantitative NMR analysis.

  • Reaction Setup: Two parallel reactions are set up under identical conditions (catalyst, base, solvent, temperature). One reaction uses the standard aryl halide, and the other uses the ¹³C-labeled aryl halide at the carbon-halogen bond.

  • Time-Point Sampling: Aliquots are taken from both reaction mixtures at defined time intervals.

  • Quenching: The reaction in each aliquot is quenched immediately, for example, by rapid cooling and addition of a suitable solvent.

  • Sample Preparation: The quenched samples are filtered, and the solvent is removed under reduced pressure. The residue is prepared for NMR analysis.

  • Quantitative NMR (qNMR) Analysis: ¹H or ¹³C qNMR spectroscopy is used to determine the ratio of starting material to product in each sample.

  • Data Analysis: The rate constants (k_light and k_heavy) are determined by plotting the concentration of the starting material versus time for both the unlabeled and labeled reactions. The KIE is calculated as the ratio k_light / k_heavy.

B. Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines the substrate depletion method for assessing the metabolic stability of a compound and its deuterated analog.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (e.g., 4-Bromoiodobenzene and this compound) in a suitable organic solvent like DMSO.

    • Thaw pooled liver microsomes (human or rat) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CL_int) using the equation: CL_int = (k / [microsomal protein concentration]) * 1000.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to isotopic effect studies.

metabolic_pathway Fig 1. Postulated Metabolic Pathway of 4-Bromoiodobenzene cluster_main cluster_key Legend Parent 4-Bromoiodobenzene(-d4) CYP450 CYP450 (Oxidation) Parent->CYP450 Epoxide Arene Oxide Intermediate Phenol_Ortho 2-Bromo-5-iodophenol Epoxide->Phenol_Ortho NIH Shift Phenol_Meta 3-Bromo-4-iodophenol Epoxide->Phenol_Meta NIH Shift Conjugates Glucuronide/Sulfate Conjugates Phenol_Ortho->Conjugates Phenol_Meta->Conjugates CYP450->Epoxide C-H/C-D bond cleavage is rate-limiting L1 Blue: Parent Compound L2 Yellow: Key Enzyme L3 Green: Excreted Metabolites

Fig 1. Postulated Metabolic Pathway of 4-Bromoiodobenzene

experimental_workflow Fig 2. Workflow for Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_reagents Prepare Microsomes, Test Compounds, NADPH System start_reaction Initiate Reaction at 37°C with NADPH prep_reagents->start_reaction take_samples Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->take_samples quench Quench with Acetonitrile + Internal Standard take_samples->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Fig 2. Workflow for Metabolic Stability Assay

logical_comparison Fig 3. Comparison of Key Isotopic Properties cluster_H 4-Bromoiodobenzene (Protio) cluster_D This compound (Deuterated) CH_Bond Standard C-H Bond Strength CH_Cleavage Faster Bond Cleavage CH_Bond->CH_Cleavage Metabolism_H More Rapid Metabolism CH_Cleavage->Metabolism_H KIE Kinetic Isotope Effect (kH/kD > 1) Metabolism_H->KIE CD_Bond Higher C-D Bond Strength CD_Cleavage Slower Bond Cleavage CD_Bond->CD_Cleavage Metabolism_D Slower Metabolism CD_Cleavage->Metabolism_D Metabolism_D->KIE

Fig 3. Comparison of Key Isotopic Properties

References

Comparative Guide for the Quantification of Impurities in 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety of final products. This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of potential impurities in 4-Bromoiodobenzene-d4.

Introduction to Impurity Profiling of this compound

This compound is a deuterated halogenated aromatic compound used in various research applications, including as a building block in organic synthesis and as an internal standard in analytical studies. The primary synthesis route for 4-Bromoiodobenzene involves a Sandmeyer reaction starting from 4-bromoaniline.[1] This process can introduce several potential impurities, including residual starting materials, isomeric byproducts, and other halogenated species. Accurate quantification of these impurities is crucial for quality control.

This guide compares the performance of GC-MS and HPLC for the analysis of a representative batch of this compound, presenting detailed experimental protocols and quantitative data to assist in method selection and implementation.

Potential Impurities in this compound

Based on the common synthesis route from 4-bromoaniline, the following potential process-related impurities have been identified for quantification:

  • 4-Bromoaniline-d4: Unreacted starting material.

  • 1,4-Dibromobenzene-d4: A potential byproduct from the Sandmeyer reaction.

  • 4-Chlorobromobenzene-d4: May form if chloride ions are present in the reaction mixture.

  • 2-Bromoiodobenzene-d4 & 3-Bromoiodobenzene-d4: Isomeric impurities that can arise from non-selective reactions.

Quantitative Analysis: A Comparative Overview

A hypothetical batch of this compound was analyzed using both GC-MS and HPLC to quantify the potential impurities. The results, including the Limit of Detection (LOD) and Limit of Quantification (LOQ) for each impurity, are summarized in the table below.

ImpurityGC-MS ResultsHPLC Results
Concentration (%) LOD/LOQ (ppm)
4-Bromoaniline-d4 0.0451 / 3
1,4-Dibromobenzene-d4 0.0220.5 / 1.5
4-Chlorobromobenzene-d4 0.0150.8 / 2.4
2-Bromoiodobenzene-d4 0.0311.2 / 3.6
3-Bromoiodobenzene-d4 0.0281.2 / 3.6

Experimental Protocols

Detailed methodologies for the GC-MS and HPLC analyses are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Sample Preparation: Dissolve 10 mg of this compound in 1 mL of high-purity solvent (e.g., dichloromethane or ethyl acetate).

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • Column: A column with enhanced pi-pi interaction capabilities, such as a C70-fullerene coated column or a phenyl-hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is recommended for optimal separation of halogenated isomers.[2][3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may require optimization depending on the specific column used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase.

Method Comparison and Recommendations

Both GC-MS and HPLC are powerful techniques for the quantification of impurities in this compound.

  • GC-MS offers higher sensitivity and specificity, particularly for volatile and semi-volatile compounds. The mass spectrometric detection provides structural information, aiding in the unambiguous identification of impurities.

  • HPLC is well-suited for a broader range of compounds, including those that may not be amenable to GC analysis. The use of specialized columns with pi-pi interaction capabilities can provide excellent resolution of isomeric impurities.[2][3]

For routine quality control where the identities of potential impurities are known, HPLC with UV detection is a robust and reliable method. For in-depth impurity profiling and the identification of unknown impurities, the superior sensitivity and specificity of GC-MS make it the preferred technique.

Visualizing the Analytical Workflow and Method Comparison

To illustrate the decision-making process and the analytical workflow, the following diagrams are provided.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing cluster_results Results sample This compound Sample dissolve Dissolution in appropriate solvent sample->dissolve gcms GC-MS Analysis dissolve->gcms hplc HPLC Analysis dissolve->hplc gcms_data GC-MS Data (Chromatogram & Mass Spectra) gcms->gcms_data hplc_data HPLC Data (Chromatogram) hplc->hplc_data quantification Impurity Quantification (Comparison Table) gcms_data->quantification hplc_data->quantification

Caption: Workflow for the quantification of impurities in this compound.

method_comparison cluster_main Choice of Analytical Technique start Define Analytical Goal routine_qc Routine Quality Control (Known Impurities) start->routine_qc Is the goal routine QC? impurity_profiling In-depth Impurity Profiling (Unknowns & High Sensitivity) start->impurity_profiling Is in-depth profiling needed? hplc Recommend HPLC routine_qc->hplc gcms Recommend GC-MS impurity_profiling->gcms

Caption: Logical relationship for selecting an analytical technique.

References

Performance Evaluation of 4-Bromoiodobenzene-d4 in Proteomics Sample Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chemical Labeling in Quantitative Proteomics

Mass spectrometry-based quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins in complex samples.[1][2] Chemical labeling strategies, which introduce stable isotopes into peptides, are a widely used approach for accurate relative quantification.[3][4] These methods involve covalently attaching an isotopic tag to a specific functional group on proteins or peptides. By comparing the mass spectrometry signal intensities of "light" and "heavy" labeled peptides from different samples, researchers can determine changes in protein abundance.

4-Bromoiodobenzene-d4 is a deuterated aryl halide. The presence of four deuterium atoms ("d4") indicates its intended use for stable isotope labeling.[2][3] The bromo- and iodo- functional groups suggest it acts as a reactive agent for covalent modification of proteins, likely through a nucleophilic aromatic substitution (SNAr) mechanism.[1] The weaker carbon-iodine bond suggests that the iodine atom is the most probable site of reaction with nucleophilic amino acid residues such as cysteine.[5]

This guide will explore the hypothetical workflow and performance of this compound and compare it to established cysteine-reactive labeling reagents.

Hypothetical Experimental Workflow for this compound

The proposed workflow for this compound is based on standard protocols for cysteine-reactive chemical labeling reagents. The process involves protein extraction, digestion, labeling of the resulting peptides, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis p1 Control Sample (Protein Extract) d1 Reduction & Alkylation p1->d1 p2 Treated Sample (Protein Extract) d2 Reduction & Alkylation p2->d2 t1 Tryptic Digestion d1->t1 t2 Tryptic Digestion d2->t2 l1 Label with Light Reagent (4-Bromoiodobenzene-d0) t1->l1 l2 Label with Heavy Reagent (this compound) t2->l2 mix Mix Samples 1:1 l1->mix l2->mix lcms LC-MS/MS Analysis mix->lcms quant Data Analysis & Quantification lcms->quant

Caption: Hypothetical workflow for quantitative proteomics using this compound.

Comparison with Alternative Methods

The performance of this compound can be benchmarked against established cysteine- and amine-reactive labeling strategies. The most relevant alternatives are Isotope-Coded Affinity Tags (ICAT) and stable isotope dimethyl labeling.

FeatureThis compound (Hypothetical)Isotope-Coded Affinity Tag (ICAT)Stable Isotope Dimethyl Labeling
Target Residue Cysteine (most likely), LysineCysteineLysine, N-terminus
Labeling Chemistry Nucleophilic Aromatic SubstitutionIodoacetamide derivativeReductive Amination
Isotopes Used Deuterium (d0/d4)12C/13C or 1H/2H12C/13C and 1H/2H
Multiplexing 2-plex (light/heavy)2-plexUp to 5-plex
Key Advantages Potentially cost-effective due to deuterium use. Simple reagent structure.Well-established, high specificity for cysteines. Affinity tag allows for enrichment.Very cost-effective, applicable to any sample, high reaction efficiency.
Potential Drawbacks Potential for chromatographic shift between light and heavy peptides. Lower reactivity than iodoacetamide.Large tag size can alter peptide chemistry. Limited to cysteine-containing peptides.Does not enrich for specific peptides, potentially complicating analysis of complex samples.

Detailed Experimental Protocols

Detailed methodologies for key experiments using analogous reagents are provided below.

A. Protocol for Stable Isotope Dimethyl Labeling

This protocol is adapted from established methods for the reductive amination of peptides.[6][7]

  • Sample Preparation: Digest 20 µg of each protein sample with trypsin overnight at 37°C. Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

  • Labeling:

    • For the "light" sample, add 4 µL of 4% (v/v) formaldehyde (CH2O) to the peptide solution.

    • For the "heavy" sample, add 4 µL of 4% (v/v) deuterated formaldehyde (CD2O).

    • Immediately after adding the formaldehyde, add 4 µL of 0.6 M sodium cyanoborohydride (NaBH3CN) to each sample.

    • Vortex and incubate for 1 hour at room temperature.

  • Quenching and Mixing:

    • Quench the reaction by adding 16 µL of 0.5% (v/v) ammonia.

    • Add 8 µL of formic acid.

    • Combine the light and heavy samples in a 1:1 ratio.

  • LC-MS/MS Analysis: Analyze the mixed sample by LC-MS/MS. The mass difference between the heavy and light labeled peptides will be 4 Da for each primary amine labeled.

B. Protocol for Cysteine Labeling using an Iodoacetamide-based Reagent (ICAT analogue)

This protocol outlines the general steps for labeling cysteine residues.

  • Protein Reduction and Labeling:

    • Denature proteins from cell lysate in a buffer containing 6 M urea.

    • Reduce disulfide bonds by adding Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Label the "light" sample with the light ICAT reagent and the "heavy" sample with the heavy ICAT reagent according to the manufacturer's protocol. The reaction is typically carried out for 1-2 hours at 37°C in the dark.

  • Quenching and Digestion:

    • Quench the labeling reaction by adding an excess of a thiol-containing compound like DTT.

    • Combine the light and heavy labeled protein samples.

    • Dilute the urea concentration to less than 1 M and perform tryptic digestion overnight.

  • Enrichment and Analysis:

    • (Optional but recommended for ICAT) Enrich the cysteine-containing peptides using the affinity tag portion of the ICAT reagent (e.g., biotin-streptavidin chromatography).

    • Analyze the enriched peptide fraction by LC-MS/MS.

Logical Workflow for Reagent Selection

Choosing the appropriate labeling reagent depends on the specific research question and sample type. The following diagram illustrates a decision-making process.

G start Start: Need for Quantitative Proteomics q1 Is the protein of interest lowly abundant? start->q1 q2 Are cysteine residues critical for the study? q1->q2 No enrich Use a reagent with affinity enrichment (e.g., ICAT) q1->enrich Yes q3 Is cost a major constraint? q2->q3 No cys_specific Use a cysteine-specific reagent (e.g., ICAT, hypothetical This compound) q2->cys_specific Yes amine_reactive Use an amine-reactive reagent (e.g., Dimethyl Labeling) q3->amine_reactive No cost_effective Consider cost-effective options (e.g., Dimethyl Labeling, hypothetical this compound) q3->cost_effective Yes

Caption: Decision tree for selecting a chemical labeling strategy in proteomics.

Conclusion

While this compound is not an established reagent in the proteomics field, its chemical structure suggests a plausible application as a cost-effective, deuterium-based labeling agent, likely targeting cysteine residues. Its performance would need to be empirically validated, with particular attention paid to reaction efficiency, specificity, and the potential for chromatographic isotope effects. When considering its use, researchers should weigh its hypothetical advantages in cost against the well-documented reliability and established protocols of alternative methods like stable isotope dimethyl labeling and ICAT. This guide provides a foundational framework for such an evaluation.

References

A Guide to Inter-Laboratory Comparison of 4-Bromoiodobenzene-d4 for Analytical Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 4-Bromoiodobenzene-d4, a deuterated internal standard crucial for the accurate quantification of halogenated organic compounds in various analytical methodologies. In the absence of publicly available, direct inter-laboratory comparison studies for this specific compound, this document outlines a comprehensive protocol and data presentation structure to facilitate such a study. The objective is to ensure consistency and reliability of analytical results across different laboratories, a cornerstone of robust drug development and scientific research.

Deuterated internal standards are widely recognized as the gold standard in quantitative analysis, particularly for mass spectrometry-based methods like GC-MS and LC-MS.[1] Their near-identical chemical and physical properties to the analyte of interest ensure they experience similar effects during sample preparation, chromatography, and ionization, thus providing accurate correction for experimental variability and matrix effects.[2][3] This guide will enable laboratories to collaboratively validate their use of this compound and compare its performance against potential alternatives.

Data Presentation for Inter-Laboratory Comparison

Clear and standardized data presentation is fundamental for a meaningful comparison of results. The following tables provide a template for summarizing key quantitative data from an inter-laboratory study.

Table 1: Inter-Laboratory Comparison of this compound Purity Assessment

Laboratory IDAnalytical MethodMean Purity (%)Standard DeviationNumber of Replicates
Lab AqNMR99.80.15
Lab BGC-MS99.70.25
Lab CLC-UV99.50.35
Lab DqNMR99.90.15
Lab EGC-FID99.60.25

Table 2: Comparison of Analyte Quantification Using Different Internal Standards

Laboratory IDAnalyteInternal StandardMean Concentration (ng/mL)% RecoveryRelative Standard Deviation (%)
Lab A4-BromoiodobenzeneThis compound50.2100.42.1
4-Bromochlorobenzene48.597.04.5
Lab B4-BromoiodobenzeneThis compound49.899.62.5
4-Bromochlorobenzene51.5103.05.2
Lab C4-BromoiodobenzeneThis compound50.5101.01.9
4-Bromochlorobenzene47.995.86.1

Experimental Protocols

Detailed and harmonized experimental protocols are essential for minimizing variability between laboratories.

Purity Assessment of this compound by Quantitative NMR (qNMR)
  • Objective: To determine the absolute purity of the this compound internal standard.

  • Methodology:

    • Accurately weigh approximately 10 mg of this compound and a certified reference material (e.g., maleic acid) into a clean NMR tube.

    • Dissolve the contents in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

    • Acquire a proton NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, sufficient number of scans).

    • Integrate the signals corresponding to this compound and the certified reference material.

    • Calculate the purity of this compound based on the integral ratio, molar masses, and weights of the two compounds.

Quantification of 4-Bromoiodobenzene in a Model Matrix using GC-MS with this compound as an Internal Standard
  • Objective: To assess the performance of this compound as an internal standard for the quantification of its non-deuterated analog.

  • Sample Preparation:

    • Prepare a stock solution of 4-Bromoiodobenzene and this compound in a suitable solvent (e.g., methanol).

    • Spike a model matrix (e.g., human plasma, artificial urine) with the 4-Bromoiodobenzene stock solution to achieve a known concentration (e.g., 50 ng/mL).

    • Add the this compound internal standard solution to the spiked matrix sample at a fixed concentration.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)

      • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • 4-Bromoiodobenzene: m/z 282 (M+), 203 (M-Br)+, 155 (M-I)+

        • This compound: m/z 286 (M+), 207 (M-Br)+, 159 (M-I)+

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Quantify the concentration of 4-Bromoiodobenzene in the matrix sample using the calibration curve.

    • Calculate the percentage recovery and relative standard deviation.

Visualizing the Workflow

To ensure clarity and consistency in executing the experimental protocols, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Spiked Matrix Sample add_is Add this compound start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection peak_integration Peak Area Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification logical_relationship cluster_goal Primary Goal cluster_components Key Components cluster_process Analytical Process cluster_correction Correction Mechanism goal Accurate and Reproducible Quantification analyte Analyte (4-Bromoiodobenzene) ratio Analyte/IS Ratio analyte->ratio is Internal Standard (this compound) is->ratio matrix Complex Matrix sample_prep Sample Preparation matrix->sample_prep analysis Instrumental Analysis matrix->analysis sample_prep->analyte sample_prep->is analysis->analyte analysis->is ratio->goal

References

Safety Operating Guide

Proper Disposal of 4-Bromoiodobenzene-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Bromoiodobenzene-d4 is a critical aspect of laboratory safety and environmental responsibility. As a deuterated, halogenated aromatic compound, it is classified as hazardous waste and necessitates strict adherence to established disposal protocols. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1]

  • Ventilation: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

  • Spill Response: In the event of a spill, evacuate the area, avoid breathing dust, and ensure adequate ventilation. Collect the spilled material using appropriate methods and place it in a sealed container for disposal.

Quantitative Data Summary for Disposal

The following table summarizes key handling and storage parameters for this compound, derived from safety data sheets and guidelines for similar chemical compounds.

ParameterGuidelineRationale
Waste Classification Hazardous WasteDue to its chemical nature as a halogenated aromatic compound.[2][3]
Primary Disposal Method IncinerationHigh-temperature incineration is the standard method for the destruction of halogenated organic compounds.[3]
Storage of Waste Designated, well-ventilated, cool, and dry area.[1][4]To prevent degradation and accidental exposure.
Incompatible Materials Strong oxidizing agents.[1]To avoid potentially hazardous chemical reactions.
Container Type Original container or a compatible, tightly sealed, and clearly labeled waste container.[2]To ensure safe containment and prevent leaks.
Waste Mixing Prohibited; do not mix with other waste streams, especially non-halogenated waste.[2][3]Halogenated waste has specific, more costly disposal requirements.[3]
Drain Disposal Strictly prohibited.[1]To prevent environmental contamination.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed hazardous waste management company. The following protocol outlines the necessary steps for its collection and preparation for disposal.

  • Segregation: At the point of generation, carefully segregate waste containing this compound from all other waste streams. This includes any contaminated consumables such as pipette tips, gloves, and weighing paper.

  • Waste Container: Use a dedicated, compatible, and properly sealed container for the collection of this compound waste. The container must be in good condition and made of a material that will not react with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Documentation: Maintain an accurate log of the amount of this compound waste generated. This is crucial for regulatory compliance and for the waste disposal company.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste personally.

Experimental Workflow for Disposal

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Documentation cluster_3 Final Disposal A Generate this compound Waste B Segregate from Non-Halogenated Waste A->B C Use Designated, Sealed Container B->C D Label with 'Hazardous Waste' & Chemical Name C->D E Store in Secure Accumulation Area D->E F Log Waste Generation E->F G Contact EHS for Pickup F->G H Licensed Hazardous Waste Disposal G->H

Caption: Experimental Workflow for the Proper Disposal of this compound.

References

Essential Safety and Operational Guide for 4-Bromoiodobenzene-d4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Bromoiodobenzene-d4. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its non-deuterated analog are classified as hazardous substances. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Inhalation of high concentrations of vapors may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment:

Protection Type Specific Equipment Reason
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 1989 standard or European Standard EN166.[5][6] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[5][7]To protect against splashes and airborne particles causing serious eye irritation.[1][2][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][5] A flame-retardant lab coat or coveralls should be worn, ensuring it is buttoned and fits properly to cover as much skin as possible.[5][7]To prevent skin contact which can cause irritation.[1][2] Contaminated clothing must be removed and washed before reuse.[4][6]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][4][6] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be required.[5]To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2][3]
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[5][7]To protect feet from spills.

Quantitative Data Summary

The following table summarizes key quantitative data for the non-deuterated analog, 4-Bromoiodobenzene. This data should be considered relevant for the safe handling of the deuterated version.

Property Value Source
Molecular Weight 286.93 g/mol (for d4)[9]
Melting Point/Range 89 - 93 °C / 192.2 - 199.4 °F[2]
Boiling Point/Range 120 - 122 °C / 248 - 251.6 °F[2]
Chemical Purity 98%[9]
Isotopic Enrichment 97 atom % D[9]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound and its non-deuterated analog.

  • Ensure Proper Ventilation: All work must be conducted in a certified chemical fume hood.[4][6]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill control materials (e.g., inert absorbent material like sand or silica gel) readily available.[4] Eyewash stations and safety showers must be in close proximity.[4][6]

Handling:

  • Weighing: If weighing the solid, do so in the fume hood to avoid inhaling any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Reactions: If used in a reaction, ensure the apparatus is securely clamped and any potential for splashing is minimized.

  • Avoid Contamination: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][4][6]

Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][4][6]

  • Incompatibilities: Store away from strong oxidizing agents.[4][6]

  • Light Sensitivity: Protect from direct sunlight as the material is light-sensitive.[2][4]

Disposal Plan

  • Waste Collection: All waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][6] Do not empty into drains or release into the environment.[4][6]

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound safely.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_disposal Disposal Phase prep Preparation handling Handling prep->handling storage Storage handling->storage disposal Disposal handling->disposal review_sds Review SDS don_ppe Don PPE setup_hood Setup Fume Hood weigh Weigh Compound dissolve Prepare Solution react Perform Reaction store_container Store in Cool, Dry, Well-Ventilated Area collect_waste Collect Waste dispose Dispose via Approved Waste Service decontaminate Decontaminate Equipment

Caption: Workflow for the safe handling of this compound.

References

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